(R)-(-)-2-Bromo-1-phenylethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-2-bromo-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHEUQBMDBSLO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73908-23-3 | |
| Record name | 73908-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-(-)-2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (R)-(-)-2-Bromo-1-phenylethanol, a chiral compound of interest in organic synthesis and pharmaceutical development. The information is presented to support laboratory work and theoretical modeling, with a focus on clarity and practical application.
Core Physical Properties
The physical characteristics of a compound are fundamental to its handling, purification, and application in chemical synthesis. The following table summarizes the key physical properties of this compound. It is important to note that while enantiomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light.[1]
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₉BrO | PubChem[2] |
| Molecular Weight | 201.06 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | Assumed from racemic mixture |
| Boiling Point | 261.6 °C at 760 mmHg | For racemic mixture |
| Density | 1.503 g/cm³ | For racemic mixture |
| Solubility | Limited solubility in water; soluble in many organic solvents. | General observation |
| Optical Rotation ([α]D) | Data not available | Specific experimental value for the (R)-enantiomer was not found in the reviewed literature. The (-) designation indicates levorotatory behavior. |
Experimental Protocols
Accurate determination of physical properties is crucial for compound characterization. The following are detailed methodologies for measuring the key physical properties of this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or high-boiling silicone oil
Procedure:
-
Place a few drops of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Place the assembly into the Thiele tube or oil bath, ensuring the heating liquid is above the level of the sample but below the opening of the test tube.
-
Heat the apparatus gently and uniformly.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
This method provides a precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer and record its mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The density of water at this temperature is known.
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature and weigh it (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρsample = [(m₃ - m₁) / (m₂ - m₁)] * ρwater
Determination of Solubility
A qualitative assessment of solubility in various solvents is often sufficient for initial characterization.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place approximately 0.1 mL of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.
-
Observe the mixture. Classify the solubility as:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially soluble: Some of the compound dissolves, but a distinct second phase remains.
-
Insoluble: The compound does not appear to dissolve, and two distinct phases are clearly visible.
-
-
Repeat the procedure for each solvent.
Determination of Optical Rotation
This is the most critical measurement for characterizing a specific enantiomer.
Apparatus:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source, typically 589 nm)
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
A suitable solvent in which the compound is soluble (e.g., chloroform, ethanol)
Procedure:
-
Prepare a solution of this compound of a known concentration (c, in g/mL) by accurately weighing the compound and dissolving it in a specific volume of the chosen solvent.
-
Calibrate the polarimeter by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and measure the observed angle of rotation (α). A negative value indicates levorotation.
-
The specific rotation ([α]) is calculated using Biot's law: [α]Tλ = α / (l * c) where T is the temperature, λ is the wavelength of light, l is the path length in decimeters (dm), and c is the concentration in g/mL.
Visualizations
The following diagrams illustrate key concepts related to the stereochemistry and analysis of this compound.
Caption: Relationship between the enantiomers and the racemic mixture.
Caption: Experimental workflow for determining optical rotation.
References
Spectroscopic Data of (R)-(-)-2-Bromo-1-phenylethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-(-)-2-Bromo-1-phenylethanol. The information presented herein is essential for the identification, characterization, and quality control of this important chemical entity in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.29–7.38 | m | - |
| CH-OH | 4.94–4.96 | m | - |
| CH₂Br | 3.59 (dd), 3.71-3.76 (m) | m | - |
| OH | 2.65 | s | - |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (Quaternary) | 143.7 |
| Aromatic CH | 128.7, 127.9, 125.8 |
| C-OH | 71.3 |
| C-Br | 41.5, 41.7 |
Table 2: ¹³C NMR spectral data for this compound.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3385 | O-H stretch | Broad |
| 3031 | Aromatic C-H stretch | Medium |
| 1493, 1454 | Aromatic C=C stretch | Medium-Strong |
| 1054 | C-O stretch | Strong |
| 765, 701 | C-H out-of-plane bend | Strong |
| ~600-500 | C-Br stretch | Medium-Strong |
Table 3: Key IR absorption bands for this compound.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M] and [M+2]) with nearly equal intensity are a key diagnostic feature.
| m/z | Proposed Fragment | Notes |
| 200/202 | [C₈H₉BrO]⁺ | Molecular ion ([M]⁺, [M+2]⁺) |
| 121 | [C₈H₉O]⁺ | Loss of Br radical |
| 107 | [C₇H₇O]⁺ | Loss of CH₂Br radical from the molecular ion |
| 79/81 | [Br]⁺ | Bromine cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 51 | [C₄H₃]⁺ | A common fragment from the phenyl ring |
Table 4: Proposed mass spectral fragmentation of this compound.[3]
Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
NMR Spectroscopy Protocol
For the analysis of chiral secondary alcohols like this compound, a standard ¹H and ¹³C NMR experiment is performed.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.
FTIR Spectroscopy Protocol
For a liquid sample such as this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.
-
Sample Preparation (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Sample Preparation (Transmission): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Method:
-
Injector: Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation of components.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Interface Temperature: Ensure the transfer line from the GC to the MS is heated to prevent condensation of the sample (e.g., 280 °C).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and analyze the fragmentation pattern.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
A Comprehensive Technical Guide to (R)-(-)-2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-(-)-2-Bromo-1-phenylethanol, a chiral building block of significant interest in pharmaceutical synthesis. This document covers its fundamental properties, detailed synthesis methodologies, and its potential applications in drug development, particularly in the context of adrenergic receptor modulators.
Core Properties of this compound
This compound is a chiral alcohol containing a bromine atom and a phenyl group. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of more complex molecules.
| Property | Value |
| CAS Number | 73908-23-3[1] |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol [1] |
Synthesis of this compound
The enantiomerically pure form of 2-Bromo-1-phenylethanol is crucial for its application in pharmaceuticals. The primary strategies for its synthesis involve the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic mixture.
Asymmetric Reduction of 2-Bromoacetophenone
A highly effective method for synthesizing this compound is the asymmetric reduction of 2-bromoacetophenone. This can be achieved using chemical catalysts or biocatalysts.
Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol utilizes an alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone.
-
Enzyme Preparation: A suitable alcohol dehydrogenase, often from a microbial source, is prepared. This may involve the expression and purification of a recombinant enzyme.
-
Reaction Setup: A reaction mixture is prepared containing 2-bromoacetophenone (e.g., 10-50 mM), a cofactor such as NADPH or NADH, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The reaction is carried out in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Initiation and Monitoring: The reaction is initiated by the addition of the alcohol dehydrogenase. The progress of the reaction is monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (% ee) of the product.
-
Workup and Purification: Once the reaction has reached the desired conversion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.
| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (% ee) |
| Alcohol Dehydrogenase Mutant | 2-chloro-4′-bromoacetophenone | >99 | >99 (for the (R)-enantiomer) |
Note: Data for a similar substrate is presented to illustrate typical results. It is expected that the reduction of 2-bromoacetophenone would yield similar high conversion and enantioselectivity.
Enzymatic Kinetic Resolution of Racemic 2-Bromo-1-phenylethanol
An alternative approach is the kinetic resolution of a racemic mixture of 2-bromo-1-phenylethanol. This method utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Racemic 2-bromo-1-phenylethanol is dissolved in a suitable organic solvent (e.g., n-hexane).
-
Acyl Donor and Enzyme Addition: An acyl donor, such as vinyl acetate, and a lipase (e.g., Novozym 435) are added to the solution.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 42°C) with stirring for a specific duration (e.g., 75 minutes).
-
Monitoring and Separation: The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol. Once the desired resolution is achieved, the enzyme is removed by filtration.
-
Purification: The acylated product and the unreacted this compound are separated by column chromatography.
| Enzyme | Substrate Concentration | Biocatalyst Loading | Temperature (°C) | Time (min) | Enantiomeric Excess of Substrate (% ee) |
| Novozym 435 | 240 mM | 11 mg/mL | 42 | 75 | 100 |
Note: This data is for the kinetic resolution of (R,S)-1-phenylethanol and serves as a representative protocol.
Logical Workflow for Synthesis
Caption: Synthetic pathways to this compound.
Application in Drug Development: A Precursor to β2-Adrenoceptor Agonists
This compound is a valuable chiral intermediate in the synthesis of pharmaceuticals, particularly β2-adrenoceptor agonists. These agonists are crucial in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The specific stereochemistry of the phenylethanolamine scaffold is critical for potent and selective interaction with the β2-adrenoceptor.
The bromo group in this compound serves as a versatile handle for further chemical modifications, such as the introduction of an amine group to form the corresponding 2-amino-1-phenylethanol derivative, a core structure in many β2-agonists.
Signaling Pathway of β2-Adrenoceptor Agonists
β2-adrenoceptor agonists elicit their therapeutic effects by activating a G-protein coupled receptor (GPCR) signaling cascade.
Caption: β2-Adrenergic receptor signaling pathway.
Upon binding of a β2-agonist to its receptor on the surface of bronchial smooth muscle cells, the receptor undergoes a conformational change. This activates the associated heterotrimeric Gs protein. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of the bronchial smooth muscle tissue and bronchodilation.
This in-depth guide provides a solid foundation for researchers and professionals working with this compound, from its synthesis to its potential role in the development of novel therapeutics.
References
Synthesis of racemic 2-bromo-1-phenylethanol mechanism
An In-depth Technical Guide to the Synthesis of Racemic 2-Bromo-1-phenylethanol
Introduction
2-Bromo-1-phenylethanol is a crucial synthetic intermediate in the pharmaceutical and fine chemical industries.[1] It serves as a precursor for various bioactive molecules and complex organic structures, including the antibiotic chloramphenicol.[1] The synthesis of its racemic form is a fundamental process in organic chemistry, often employed as a practical example of electrophilic addition and substitution reactions. This technical guide provides a detailed examination of the core mechanisms for synthesizing racemic 2-bromo-1-phenylethanol, complete experimental protocols derived from established literature, and a summary of relevant quantitative data.
Core Synthesis Mechanisms and Pathways
The synthesis of racemic 2-bromo-1-phenylethanol can be achieved through several reliable methods. The most common approaches involve the electrophilic addition to styrene, the solvolysis of a dibromo precursor, or the ring-opening of an epoxide. Each of these mechanisms inherently leads to a racemic mixture due to the formation of planar intermediates or the use of racemic starting materials.
Mechanism 1: Halohydrin Formation from Styrene
The most direct and widely used method for synthesizing 2-bromo-1-phenylethanol is the formation of a halohydrin from styrene. This reaction is typically carried out using N-bromosuccinimide (NBS) in a mixture of an organic solvent and water, such as aqueous dimethyl sulfoxide (DMSO).[1][2]
The mechanism proceeds via a two-step electrophilic addition:
-
Formation of a Bromonium Ion: The alkene in styrene acts as a nucleophile, attacking the electrophilic bromine from NBS. This results in the formation of a cyclic bromonium ion intermediate.[2][3] This three-membered ring is formed on one face of the original double bond.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbons in the bromonium ion ring. Due to the phenyl group's ability to stabilize a positive charge, the attack preferentially occurs at the more substituted benzylic carbon.[4] This carbocation-like character at the benzylic position makes it the more electrophilic site.[5][6] The attack occurs from the side opposite to the bromonium ion ring (anti-addition), leading to a trans configuration.[2]
Since the initial formation of the bromonium ion can occur with equal probability on either face of the planar styrene molecule, and the subsequent nucleophilic attack can proceed accordingly, a 50:50 mixture of enantiomers is produced, resulting in the racemic product.
Caption: Mechanism of Halohydrin Formation from Styrene.
Mechanism 2: Selective Solvolysis of 1,2-Dibromo-1-phenylethane
An alternative two-step approach involves the initial synthesis of 1,2-dibromo-1-phenylethane (styrene dibromide), followed by selective solvolysis.
-
Dibromination of Styrene: Styrene is first treated with molecular bromine (Br₂) to yield 1,2-dibromo-1-phenylethane quantitatively.[1]
-
Selective Solvolysis: The resulting dibromide is then heated in an aqueous solvent mixture, such as acetone-water. The benzylic bromine is significantly more reactive towards solvolysis than the primary bromine due to the stabilization of the resulting benzylic carbocation by the adjacent phenyl ring. Water acts as the nucleophile, displacing the benzylic bromide to form the alcohol.
This method is highly efficient, with the solvolysis step proceeding in high yield.[1] The planarity of the benzylic carbocation intermediate allows for nucleophilic attack from either face, ensuring the formation of a racemic mixture of the final product.
Caption: Selective Solvolysis of Styrene Dibromide.
Mechanism 3: Acid-Catalyzed Ring-Opening of Styrene Oxide
A third common pathway is the ring-opening of racemic styrene oxide using a bromide source, typically in the presence of an acid catalyst.
-
Protonation of the Epoxide: The epoxide oxygen is first protonated by the acid catalyst, making the epoxide a better electrophile.
-
Nucleophilic Attack by Bromide: A bromide ion (Br⁻) then acts as a nucleophile, attacking one of the epoxide carbons. The attack occurs preferentially at the more substituted benzylic carbon, which can better stabilize the developing partial positive charge.[7] This regioselectivity follows Markovnikov's rule.[7]
When racemic styrene oxide is used as the starting material, the subsequent ring-opening reaction will produce a racemic mixture of 2-bromo-1-phenylethanol.[7]
References
An In-depth Technical Guide to the Chirality and Optical Rotation of 2-Bromo-1-phenylethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties and optical rotation of the enantiomers of 2-bromo-1-phenylethanol. The document details the specific optical rotation values, experimental methodologies for their determination, and the fundamental principles of chirality as they apply to this compound.
Introduction to Chirality in 2-Bromo-1-phenylethanol
2-Bromo-1-phenylethanol possesses a single stereogenic center at the carbon atom bonded to the hydroxyl group and the phenyl group.[1] This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-bromo-1-phenylethanol and (S)-2-bromo-1-phenylethanol.[1] These enantiomers share identical physical properties such as boiling point and density, but they exhibit distinct behavior when interacting with plane-polarized light, a phenomenon known as optical activity.[1][2] One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)).[1][3] This stereoisomerism is of significant importance in the fields of biochemistry and pharmaceutical synthesis, as the biological activity of enantiomers can differ substantially.[1]
Quantitative Data on Optical Rotation
The specific rotation ([α]) is a fundamental physical property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. The values for the enantiomers of 2-bromo-1-phenylethanol have been reported under various conditions.
| Enantiomer | Specific Rotation ([α]) | Concentration (c) | Solvent | Temperature (°C) |
| (S)-2-bromo-1-phenylethanol | +48.7° | 1 g/100 mL | Chloroform | 25 |
| (S)-(+)-enantiomer | +39.24° | 1.975 g/100 mL | Dichloromethane | Not Specified |
| (S)-enantiomer | +31.2° | Not Specified | Chloroform | 20 |
| (R)-enantiomer | -39.0° | 8.00 g/100 mL | Chloroform | Not Specified |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.503 g/cm³ |
| Boiling Point | 261.6°C at 760 mmHg |
| Flash Point | 135.6°C |
Experimental Protocol: Measurement of Optical Rotation
The following is a detailed methodology for the determination of the specific rotation of an enantiomer of 2-bromo-1-phenylethanol using a polarimeter.
4.1. Instrumentation and Materials
-
Polarimeter: Equipped with a sodium D-line lamp (589 nm).
-
Sample Cell: 1.00 dm path length.
-
Volumetric Flasks and Pipettes: Grade A for accurate solution preparation.
-
Analytical Balance: For precise weighing of the sample.
-
Solvent: Spectroscopic grade chloroform or dichloromethane.
-
Sample: Enantiomerically pure (R)- or (S)-2-bromo-1-phenylethanol.
4.2. Procedure
-
Zeroing the Polarimeter:
-
Fill the sample cell with the pure solvent (e.g., chloroform).
-
Place the cell in the polarimeter.
-
Set the instrument reading to zero. This step is crucial to ensure that the measured rotation is solely due to the chiral sample.[4]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the 2-bromo-1-phenylethanol enantiomer (e.g., 100 mg).
-
Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 10 mL) to achieve a known concentration.
-
-
Measurement:
-
Rinse the sample cell with a small amount of the prepared solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed optical rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
-
-
Visualization of Chirality and Optical Rotation
The following diagrams illustrate the fundamental concepts of chirality and the experimental workflow for measuring optical rotation.
Caption: Relationship between the chiral center and the optical rotation of the enantiomers.
Caption: Experimental workflow for measuring optical rotation.
Conclusion
The enantiomers of 2-bromo-1-phenylethanol provide a clear example of how molecular chirality leads to distinct optical properties. Accurate determination of the specific rotation is essential for characterizing these enantiomers and is a critical quality control parameter in their synthesis and application, particularly in the development of stereospecific pharmaceuticals. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working with this and other chiral molecules.
References
Chiral Bromohydrins: A Comprehensive Technical Guide to their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral bromohydrins are pivotal intermediates in modern organic synthesis, particularly in the pharmaceutical industry, where stereochemistry is paramount for therapeutic efficacy and safety. This technical guide provides an in-depth exploration of the discovery, history, and evolution of synthetic methodologies for producing enantiomerically enriched bromohydrins. Key synthetic strategies, including kinetic resolution and asymmetric synthesis, are discussed in detail, supplemented with comprehensive quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in practical application.
Introduction: The Significance of Chiral Bromohydrins
Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental to biological processes. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development.[1] Chiral bromohydrins, vicinal haloalcohols containing a bromine atom and a hydroxyl group on adjacent carbons, are highly versatile building blocks. Their utility stems from the presence of two distinct functional groups that can be selectively manipulated to construct complex molecular architectures. The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group can be involved in a variety of transformations, including oxidation and etherification. This dual functionality makes them invaluable precursors to chiral epoxides, amino alcohols, and other key pharmaceutical intermediates.
Historical Perspective: The Evolution of Chiral Bromohydrin Synthesis
The journey to efficiently synthesize chiral bromohydrins is intrinsically linked to the broader history of stereochemistry and asymmetric synthesis.
-
Early Developments in Stereochemistry: The concept of molecular chirality was first elucidated by Louis Pasteur in the mid-19th century. However, the development of methods to selectively synthesize one enantiomer over the other remained a significant challenge for many decades. Early approaches to obtaining enantiomerically enriched compounds relied on the separation of racemic mixtures, a process now known as classical resolution.
-
Emergence of Asymmetric Synthesis: The 20th century witnessed the dawn of asymmetric synthesis, with seminal work on substrate-controlled and auxiliary-based methods. However, these early methods were often stoichiometric and lacked broad applicability.
-
Catalytic Asymmetric Methods: A paradigm shift occurred with the development of catalytic asymmetric reactions. The Sharpless asymmetric epoxidation, developed in 1980, provided a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[2][3] This was a pivotal moment, as these chiral epoxides could then be opened with a bromide source to yield chiral bromohydrins.
-
Kinetic Resolution Enters the Mainstream: The concept of kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, became a powerful tool. The development of the Jacobsen Hydrolytic Kinetic Resolution (HKR) in the 1990s provided a highly efficient method for resolving racemic terminal epoxides, including epibromohydrin, to afford both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.[4][5]
-
Enzymatic Approaches: Concurrently, the use of enzymes, particularly lipases, for the kinetic resolution of racemic alcohols and their esters gained prominence.[6][7] These biocatalytic methods offer high enantioselectivity under mild reaction conditions.
Key Synthetic Methodologies
The synthesis of chiral bromohydrins can be broadly categorized into two main strategies: the resolution of racemic mixtures and the direct asymmetric synthesis from prochiral precursors.
Kinetic Resolution of Racemic Bromohydrins and Precursors
Kinetic resolution is a widely employed strategy that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.
Lipases are enzymes that catalyze the hydrolysis of esters. In organic solvents, this reaction can be reversed to perform enantioselective acylation of alcohols. For the preparation of chiral bromohydrins, the kinetic resolution of a racemic bromohydrin via lipase-catalyzed acylation is a common approach. One enantiomer is selectively acylated, allowing for the separation of the acylated and unreacted bromohydrins, both in high enantiomeric purity.[6][7]
Table 1: Lipase-Catalyzed Kinetic Resolution of Phenylethyl Halohydrin Acetates [6]
| Substrate | Time for 50% Conversion | Enantiomeric Excess (ee) of (S)-β-halohydrin |
| 2,4-dichlorophenyl chlorohydrin acetate | 15 min | >99% |
| 2-chlorophenyl bromohydrin acetate | 216 h | >99% |
The Jacobsen catalyst, a chiral (salen)Co(III) complex, is highly effective for the hydrolytic kinetic resolution of terminal epoxides.[4][8] When applied to racemic epibromohydrin, one enantiomer is selectively hydrolyzed to 3-bromo-1,2-propanediol, leaving the unreacted epibromohydrin with high enantiomeric excess. Both the chiral bromohydrin and the chiral bromo-diol are valuable synthetic intermediates.
Table 2: Jacobsen Hydrolytic Kinetic Resolution of Terminal Epoxides [9]
| Epoxide Substrate | Catalyst Loading (mol %) | ee of Recovered Epoxide (%) | ee of Diol Product (%) |
| Propylene Oxide | 0.2 | >99 | 98 |
| 1,2-Epoxyhexane | 0.2 | >99 | 98 |
| Styrene Oxide | 0.8 | >99 | 97 |
| Epichlorohydrin | 2.0 | >99 | 98 |
Asymmetric Synthesis of Chiral Bromohydrins
Asymmetric synthesis aims to create a chiral product from a prochiral starting material using a chiral catalyst or reagent.
The direct enantioselective bromohydroxylation of alkenes is an attractive route to chiral bromohydrins. This can be achieved using a chiral catalyst to control the stereochemistry of the addition of bromine and a hydroxyl group across the double bond. For example, cinnamyl alcohols can be converted to the corresponding optically active bromohydrins with high enantioselectivity using a chiral amine catalyst.[10][11]
Table 3: Enantioselective Bromohydroxylation of Cinnamyl Alcohols [10]
| Substituent on Phenyl Group | Yield (%) | Enantiomeric Excess (ee) (%) |
| H | 70 | 95 |
| 4-Me | 75 | 94 |
| 4-Cl | 87 | 93 |
| 2-Cl | 46 | 55 |
The Sharpless asymmetric epoxidation of prochiral allylic alcohols produces chiral 2,3-epoxyalcohols with high enantioselectivity.[2][3] These epoxy alcohols can then be regioselectively opened by a bromide nucleophile to yield the corresponding chiral bromohydrins. This two-step sequence is a reliable and widely used method for accessing a variety of chiral bromohydrins.
Table 4: Sharpless Asymmetric Epoxidation of Allylic Alcohols [12]
| Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (ee) of Epoxide (%) |
| Geraniol | (+)-DIPT | >95 |
| (E)-2-Hexen-1-ol | (+)-DET | 95 |
| Cinnamyl alcohol | (-)-DIPT | 96 |
The asymmetric reduction of α-bromo ketones is another important route to chiral bromohydrins. A variety of chiral reducing agents and catalysts have been developed for this transformation, affording the desired bromohydrins with high enantioselectivity.[1][13]
Table 5: Asymmetric Hydrogenation of α-Bromo Ketones [13]
| Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 2-bromo-1-phenylethanone | >20:1 | 99 | 99 |
| 2-bromo-1-(4-chlorophenyl)ethanone | >20:1 | 98 | 98 |
| 1-bromo-3,3-dimethylbutan-2-one | >20:1 | 97 | 95 |
Experimental Protocols
General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Bromohydrin
This protocol is a general representation and may require optimization for specific substrates.
-
Materials:
-
Racemic bromohydrin
-
Lipase (e.g., Novozym 435, Amano Lipase PS)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, for anhydrous conditions)
-
-
Procedure:
-
To a stirred solution of the racemic bromohydrin (1.0 equiv) in the chosen organic solvent, add the lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (1.0-5.0 equiv).
-
Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC, GC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product with high enantiomeric excess.
-
Filter off the enzyme and wash it with the solvent. The enzyme can often be recycled.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted bromohydrin from the acylated product by column chromatography on silica gel.
-
Synthesis of erythro-2-Bromo-1,2-diphenylethanol from (E)-Stilbene[14]
This procedure describes the synthesis of a racemic bromohydrin.
-
Materials:
-
(E)-Stilbene
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirring bar and a thermometer, charge 18.0 g (0.100 mole) of (E)-stilbene, 5.0 mL (0.28 mole) of water, and 300 mL (4.23 moles) of dimethyl sulfoxide.
-
Stir the resulting suspension for 5 minutes at room temperature (20–25°C).
-
Continue stirring and add 35.6 g (0.200 mole) of N-bromosuccinimide in small portions over approximately 10 minutes. The temperature of the mixture will rise to 50–55°C.
-
Stir the contents of the flask for another 15 minutes and then pour into 1 L of ice water. The product will separate as a white solid.
-
Transfer the aqueous slurry to a separatory funnel and extract with four 200-mL portions of diethyl ether.
-
Combine the ethereal extracts, wash with 250 mL of water and 250 mL of saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Dissolve the pale yellow, crystalline residue in 600 mL of hot hexane and filter while hot to remove any insoluble impurities.
-
Cool the filtrate to induce crystallization of the product. A second crop can be obtained by concentrating the mother liquor. The combined yield is typically 80-90%.
-
Chiral Synthesis of 3-Bromo-1,2-propanediol[15]
This procedure utilizes the Sharpless asymmetric dihydroxylation chemistry.
-
Materials:
-
Allyl bromide
-
AD-mix-β
-
tert-Butyl alcohol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, charge 10 mL of tert-butyl alcohol, 10 mL of water, and 2.8 g of AD-mix-β. Stir at room temperature to produce two clear phases.
-
Cool the mixture to 4°C and add 0.2 mL (2 mmol) of allyl bromide at once.
-
Stir the heterogeneous slurry vigorously at 4-5°C for 2.5 hours, monitoring the reaction by TLC.
-
While stirring the mixture at 0°C, add 3 g of solid sodium sulfite and allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 20 mL of ethyl acetate to the reaction mixture and separate the layers.
-
Extract the aqueous phase further with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel to yield chiral 1-bromo-2,3-propanediol (yield: 55.5%).
-
Logical Workflows and Signaling Pathways
The selection of a synthetic route to a chiral bromohydrin depends on several factors, including the structure of the target molecule, the availability of starting materials, and the desired scale of the synthesis. The following diagrams, rendered in DOT language, illustrate these decision-making processes.
General Synthetic Strategies for Chiral Bromohydrins
Caption: Synthetic routes to chiral bromohydrins.
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Applications in Drug Development
The enantioselective synthesis of chiral bromohydrins is of paramount importance in the pharmaceutical industry. These compounds serve as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The ability to introduce bromine and a hydroxyl group with defined stereochemistry allows for the construction of chiral centers that are crucial for the biological activity of many drugs. For instance, chiral amino alcohols, readily synthesized from chiral bromohydrins, are common structural motifs in many pharmaceuticals. The development of efficient and scalable synthetic routes to chiral bromohydrins directly impacts the cost-effectiveness and accessibility of these life-saving medicines.
Conclusion
The field of chiral bromohydrin synthesis has evolved significantly from its roots in classical resolution to the sophisticated catalytic asymmetric methods employed today. Researchers and drug development professionals now have a diverse toolbox of synthetic strategies at their disposal, including enzymatic and chemo-catalytic kinetic resolutions, as well as various asymmetric synthetic approaches. The continued development of novel catalysts and more efficient synthetic protocols will undoubtedly further enhance our ability to produce these valuable chiral building blocks, paving the way for the discovery and development of new and improved pharmaceuticals.
References
- 1. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. youtube.com [youtube.com]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability and Storage of (R)-(-)-2-Bromo-1-phenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-(-)-2-Bromo-1-phenylethanol. Due to the limited availability of specific stability studies on this compound, this document combines information from safety data sheets (SDS), chemical supplier recommendations, and scientific literature on analogous compounds to provide a thorough understanding of its handling and storage requirements.
Summary of Storage Recommendations
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool place. Some suppliers recommend refrigeration at 2-8°C. | [1] |
| Atmosphere | Store in a dry and well-ventilated area. | [2] |
| Container | Keep container tightly closed. | [2] |
| Light | Store in a dark place to protect from light. | [3][4] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | [5] |
Potential Degradation Pathways
Caption: Inferred degradation pathways for this compound.
Hydrolysis
One potential degradation pathway for 2-bromo-1-phenylethanol is intramolecular displacement of the bromide by the adjacent hydroxyl group to form styrene oxide. This reaction is a common transformation for halohydrins. The resulting epoxide is susceptible to further hydrolysis to yield styrene glycol.
Thermal Decomposition
Based on studies of similar compounds like 2-bromoethanol, thermal stress may lead to the elimination of hydrogen bromide (HBr) and water, resulting in the formation of styrene.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound would involve forced degradation studies under various stress conditions. The following protocols are proposed based on general guidelines for pharmaceutical stability testing and analytical methods reported for this and similar compounds.
Forced Degradation Study Protocol
The objective of a forced degradation study is to identify potential degradation products and evaluate the stability-indicating nature of the analytical method.
Caption: A typical workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample and a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid sample and a solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products. Chiral HPLC methods have been reported for the analysis of 2-bromo-1-phenylethanol and can be adapted for stability studies.
Table of HPLC Conditions for Enantiomeric Purity and Stability Analysis:
| Parameter | Condition 1 | Condition 2 |
| Column | Daicel Chiralcel OD-H | Daicel Chiralpak AD-H |
| Mobile Phase | n-Hexane : Isopropanol (90:10) | n-Hexane : Isopropanol (95:5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 210 nm |
| Column Temp. | 25°C | 30°C |
Method Validation: The chosen analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Data Presentation of Stability Results
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Example Table for Reporting Stability Data:
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | ND | ND | ND |
| 8 | 95.2 | 2.1 | 0.5 | 2.6 | |
| 24 | 88.5 | 5.8 | 1.2 | 7.0 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | ND | ND | ND |
| 2 | 85.1 | 10.3 | 1.5 | 11.8 | |
| 8 | 60.7 | 25.1 | 4.2 | 29.3 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | ND | ND | ND |
| 24 | 98.5 | 0.8 | ND | 0.8 | |
| Thermal (80°C) | 0 | 100.0 | ND | ND | ND |
| 48 | 97.2 | 1.5 | 0.3 | 1.8 | |
| Photolytic | 24 | 99.1 | 0.5 | ND | 0.5 |
ND: Not Detected, RT: Room Temperature
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container. Potential degradation pathways include hydrolysis to form styrene oxide and subsequent diol, and thermal decomposition to yield styrene. For drug development and research applications, it is imperative to conduct thorough stability studies using a validated stability-indicating analytical method to ensure the quality and purity of the material over time. The protocols and information provided in this guide serve as a robust starting point for establishing appropriate storage and handling procedures for this compound.
References
IUPAC nomenclature of (R)-(-)-2-Bromo-1-phenylethanol
An In-depth Technical Guide to the IUPAC Nomenclature of (R)-(-)-2-Bromo-1-phenylethanol
Introduction
This compound is a chiral organic compound that serves as a valuable building block in asymmetric synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its structure contains a stereogenic center, necessitating a precise and unambiguous naming system to define its absolute configuration. This guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound, aimed at researchers, scientists, and professionals in drug development.
Decoding the IUPAC Name: A Step-by-Step Analysis
The systematic name this compound can be deconstructed to reveal the core structure, substituent positions, and stereochemistry of the molecule.
-
Parent Hydride: The name ends with "ethanol," which indicates a two-carbon alkane (ethane) with a hydroxyl (-OH) group, forming an alcohol.
-
Principal Functional Group: The hydroxyl group is the principal functional group, and its position is assigned the lowest possible locant (position number). Thus, the carbon atom bonded to the -OH group is designated as carbon-1.
-
Substituents:
-
1-phenyl: A phenyl group (a benzene ring as a substituent) is attached to carbon-1.
-
2-Bromo: A bromine atom is attached to carbon-2.
-
-
Stereodescriptors:
-
(R)-: This prefix denotes the absolute configuration at the single stereogenic center (carbon-1) as Rectus (Latin for right). The determination of this descriptor is based on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3]
-
(-)-: This symbol, also known as the levorotatory symbol, indicates the direction of optical rotation. It signifies that a solution of this enantiomer rotates the plane of polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly correlated with the (R) or (S) designation.
-
The Cahn-Ingold-Prelog (CIP) Priority Rules
The (R) configuration is assigned by applying the CIP sequence rules to the four different groups attached to the stereogenic center (carbon-1).[1][4][5][6][7]
The four groups attached to the chiral carbon (C1) are:
-
-OH (hydroxyl)
-
-C₆H₅ (phenyl)
-
-CH₂Br (bromomethyl)
-
-H (hydrogen)
Assignment of Priorities:
-
Rule 1: Atomic Number. Priority is assigned based on the atomic number of the atom directly attached to the stereogenic center. Higher atomic number receives higher priority.[2][5]
-
Oxygen (in -OH) has an atomic number of 8.
-
Carbon (in -C₆H₅) has an atomic number of 6.
-
Carbon (in -CH₂Br) has an atomic number of 6.
-
Hydrogen (in -H) has an atomic number of 1.
Based on this, -OH is priority #1 and -H is priority #4.
-
-
Rule 2: First Point of Difference. When there is a tie in atomic number (as with the two carbon atoms), we move to the next atoms along the chain until a point of difference is found.[2][5]
-
For the -C₆H₅ group, the carbon is bonded to three other carbons (approximated for the aromatic ring).
-
For the -CH₂Br group, the carbon is bonded to one Bromine and two Hydrogens.
-
Comparing the atoms attached to these carbons, Bromine (atomic number 35) has a higher atomic number than Carbon (6). Therefore, the -CH₂Br group has a higher priority than the -C₆H₅ group.
-
The final priority order is:
-
-OH
-
-CH₂Br
-
-C₆H₅
-
-H
Determining the (R) Configuration:
To assign the configuration, the molecule is oriented in space so that the lowest priority group (-H, #4) is pointing away from the observer. The direction from the highest priority group (#1) to the second (#2) to the third (#3) is then traced. For this compound, this direction is clockwise, leading to the (R) designation.[2][6][7]
Below is a diagram illustrating the logical workflow for assigning the CIP priorities.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. These properties are crucial for its characterization and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉BrO | [8][9] |
| Molecular Weight | 201.06 g/mol | [8][9] |
| CAS Number | 73908-23-3 | [8][9] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Density | 1.503 g/cm³ | [8] |
| Boiling Point | 261.6°C at 760 mmHg | [8] |
| Flash Point | 135.6°C | [8] |
| Optical Rotation | (-) | [8] |
Note: Specific rotation values can vary based on concentration, solvent, and temperature of measurement. The (-) sign indicates the levorotatory nature.
Experimental Protocol: Enantioselective Synthesis
A common method for the synthesis of enantiomerically enriched (R)-2-Bromo-1-phenylethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. The following is a representative protocol based on methods using chiral catalysts.
Objective: To synthesize (R)-2-Bromo-1-phenylethanol via the enantioselective reduction of 2-bromoacetophenone.
Reaction Scheme:
Materials and Reagents:
-
2-bromoacetophenone
-
Chiral catalyst (e.g., (R)-Me-CBS catalyst)
-
Reducing agent (e.g., Borane dimethyl sulfide complex, BH₃·SMe₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the chiral catalyst (e.g., 5-10 mol%) in anhydrous THF.
-
Cooling: The flask is cooled to a specified temperature, often between -20°C and 0°C, in a cooling bath.
-
Addition of Reducing Agent: The borane dimethyl sulfide complex is added dropwise to the catalyst solution while maintaining the temperature. The mixture is stirred for approximately 10-15 minutes.
-
Substrate Addition: A solution of 2-bromoacetophenone in anhydrous THF is added slowly to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains constant.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at the reaction temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an extraction solvent (e.g., diethyl ether) and washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude (R)-2-Bromo-1-phenylethanol is purified by column chromatography on silica gel.
-
Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C), and its enantiomeric excess (ee) is determined by chiral HPLC analysis.
The logical flow of this synthesis is visualized in the diagram below.
Conclusion
The IUPAC nomenclature provides a systematic and unambiguous method for naming complex organic molecules like this compound. A thorough understanding of the Cahn-Ingold-Prelog priority rules is essential for correctly assigning and interpreting the stereochemical descriptors (R) and (S). This guide has outlined the logical steps for dissecting the IUPAC name, applying the CIP rules, and has provided relevant physicochemical data and a standard synthetic protocol. This foundational knowledge is critical for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring clear communication and reproducibility of scientific findings.
References
- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 2. Priority Rules [chem.ucalgary.ca]
- 3. Naming enantiomers: the left-(or right-) handed? – Chiralpedia [chiralpedia.com]
- 4. Video: Naming Enantiomers [jove.com]
- 5. myheplus.com [myheplus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]
- 9. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Health and Safety of (R)-(-)-2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for (R)-(-)-2-Bromo-1-phenylethanol. The information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or industrial setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior and potential for exposure.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| CAS Number | 73908-23-3 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Benchchem[2] |
| Boiling Point | 261.6°C at 760 mmHg | Benchchem[2] |
| Density | 1.503 g/cm³ | Benchchem[2] |
| Flash Point | 135.6°C | Benchchem[2] |
| Solubility | Soluble in many organic solvents, limited solubility in water. | Benchchem[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem[1], ChemicalBook[3]
GHS Pictogram:
Signal Word: Warning[3]
Toxicological Information
Experimental Protocols
While specific experimental reports for the toxicological assessment of this compound are not available, the following outlines general methodologies for the types of studies that would lead to the assigned GHS classifications.
Skin Irritation/Corrosion Study (OECD TG 404)
A typical in vivo dermal irritation study would involve the following steps:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Test Substance Preparation: The test substance is applied directly to a small, shaved area of the skin.
-
Application: A gauze patch holding the substance is applied to the skin and secured with tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 to 4.
-
Classification: The substance is classified based on the mean scores for erythema and edema.
Eye Irritation/Corrosion Study (OECD TG 405)
A standard eye irritation test involves:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Application: A small, measured amount of the test substance is instilled into one eye of each animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.
-
Scoring: The ocular lesions are scored based on a standardized system.
-
Classification: The substance is classified based on the severity and persistence of the eye lesions.
Signaling Pathways and Mechanisms of Toxicity
Currently, there is no specific information available in the scientific literature regarding the signaling pathways or detailed mechanisms of toxicity for this compound.
Safe Handling and First Aid
Exposure Controls and Personal Protection
To minimize exposure and ensure safety, the following personal protective equipment (PPE) and engineering controls should be used:
| Control | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[3][4] Ensure eyewash stations and safety showers are readily accessible.[4] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[3] Wear a lab coat or other protective clothing. |
| Respiratory Protection | If ventilation is inadequate or for high-concentration work, use a NIOSH-approved respirator with an organic vapor cartridge. |
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]
Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]
Accidental Release Measures
In the event of a spill or release:
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with soap and water.
Diagrams
As no specific signaling pathways or complex experimental workflows for this compound have been identified in the literature, a relevant diagram cannot be generated at this time.
Caption: Not applicable.
References
- 1. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]
- 2. (1R)-2-bromo-1-phenylethanol | C8H9BrO | CID 10998046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-bromo-1-phenylethanol (2425-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (R)-(-)-2-Bromo-1-phenylethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(-)-2-Bromo-1-phenylethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information and a detailed experimental protocol for determining precise solubility parameters.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound possesses both polar (hydroxyl group) and non-polar (phenyl group, brominated alkyl chain) characteristics, influencing its solubility across a range of organic solvents. Its structure suggests good solubility in many common organic solvents.[1]
Data Presentation: Solubility of this compound
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Methanol | CH₃OH | Polar Protic | Highly Soluble / Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble / Miscible |
| Acetone | C₃H₆O | Polar Aprotic | Highly Soluble / Miscible |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Highly Soluble / Miscible |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble |
| Toluene | C₇H₈ | Non-polar | Soluble |
| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble |
| Water | H₂O | Polar Protic | Limited Solubility |
Note: The expected solubility is a qualitative assessment based on chemical principles and data for analogous compounds. For quantitative data, experimental determination is necessary.
A study on the related compound, (S)-2-bromo-1-phenylethanol, reported a water solubility of 728.59 mg/L.[3] This provides a quantitative insight into its limited solubility in aqueous solutions.
Experimental Protocol: Determination of Quantitative Solubility
This section outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column or a UV-Vis spectrophotometer
-
Syringes and syringe filters (0.22 µm)
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the undissolved solute to settle.
-
For finer separation, centrifuge the sample at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Filter the withdrawn sample through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
HPLC Method:
-
Develop a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the solute in the diluted sample by comparing its peak area to the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the quantitative solubility of a compound.
Generalized Synthesis of Chiral Pharmaceuticals
Caption: Use of this compound in pharmaceutical synthesis.
References
Methodological & Application
Application Notes: Asymmetric Synthesis of β-Blocker Analogs using (R)-(-)-2-Bromo-1-phenylethanol
Introduction
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmia.[1][2] The therapeutic efficacy of these drugs is highly dependent on their stereochemistry, with the (S)-enantiomer typically being responsible for the desired pharmacological activity. Consequently, the development of efficient asymmetric syntheses to produce enantiomerically pure beta-blockers is a critical objective in pharmaceutical chemistry.
This document outlines a robust two-step synthetic strategy for a model (S)-β-blocker, (S)-N-Isopropyl-2-amino-1-phenylethanol, starting from the chiral building block (R)-(-)-2-Bromo-1-phenylethanol. This precursor provides a direct and efficient route to the key intermediate, (S)-styrene oxide, which subsequently undergoes nucleophilic ring-opening to yield the target amino alcohol. This method highlights the utility of chiral halohydrins in constructing enantiopure pharmaceuticals.[3][4]
Mechanism of Action: Beta-Adrenergic Blockade
Beta-blockers exert their effects by competitively antagonizing the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[1][5][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate a downstream signaling cascade. In cardiac tissue, stimulation of β1-receptors activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[7][8] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate (chronotropy) and contractility (inotropy).[6] By blocking this pathway, beta-blockers reduce myocardial oxygen demand, lower blood pressure, and control heart rhythm.[1][2][9]
Visualizations
Signaling Pathway of β-Adrenergic Receptor Antagonism
Caption: Mechanism of beta-blocker action on the adrenergic signaling cascade.
Asymmetric Synthesis Workflow
Caption: Two-step synthesis of a model beta-blocker from a chiral bromohydrin.
Experimental Protocols & Data
Protocol 1: Synthesis of (S)-Styrene Oxide
This protocol describes the intramolecular cyclization of this compound to form the chiral epoxide intermediate, (S)-styrene oxide.
Methodology:
-
A solution of this compound (1.0 eq) is prepared in a biphasic solvent system of dichloromethane (DCM) and water (1:1 v/v).
-
The solution is cooled to 0 °C in an ice bath with vigorous stirring.
-
A solution of sodium hydroxide (1.2 eq) in water is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield crude (S)-styrene oxide, which can be purified by vacuum distillation.
Protocol 2: Synthesis of (S)-N-Isopropyl-2-amino-1-phenylethanol
This protocol details the regioselective nucleophilic ring-opening of the chiral epoxide with isopropylamine to yield the final β-amino alcohol product.[10]
Methodology:
-
(S)-Styrene oxide (1.0 eq) is dissolved in methanol in a sealed pressure vessel.
-
Isopropylamine (3.0 eq) is added to the solution at room temperature.
-
The vessel is sealed and the mixture is heated to 60 °C for 12-18 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent and excess amine are removed under reduced pressure.
-
The resulting crude residue is purified by column chromatography on silica gel (using a gradient of ethyl acetate/hexanes) to afford the pure (S)-N-Isopropyl-2-amino-1-phenylethanol.
Quantitative Data Summary
The following table summarizes typical results for the two-step synthesis. Yields and enantiomeric excess (ee) are based on literature precedents for analogous reactions.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (S)-Styrene Oxide | 85 - 95 | >99% |
| 2 | (S)-N-Isopropyl-2-amino-1-phenylethanol | 75 - 88 | >99% |
Note: The high enantiomeric excess in the final product is achieved because the stereocenter is established in the first step and the second step (epoxide opening) does not affect the chiral carbon. The reaction proceeds with high fidelity, preserving the stereochemical integrity of the molecule.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Enantioselective Synthesis of Amino Alcohols from (R)-(-)-2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral β-amino alcohols, valuable intermediates in pharmaceutical development. The synthesis commences with the chiral starting material, (R)-(-)-2-Bromo-1-phenylethanol, and proceeds via a nucleophilic substitution reaction with a primary amine. This method offers a reliable pathway to optically active amino alcohols, with the stereochemical outcome being a key focus of this protocol. The reaction typically proceeds through an S(_N)2 mechanism, leading to an inversion of stereochemistry at the chiral center.
Introduction
Chiral β-amino alcohols are crucial structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. Their synthesis with high enantiopurity is a significant objective in medicinal chemistry and drug development. One effective strategy for their preparation involves the use of readily available, enantiomerically pure starting materials. This compound serves as an excellent chiral building block for this purpose. The presence of a good leaving group (bromide) adjacent to a stereocenter allows for stereospecific nucleophilic substitution by amines, yielding the desired chiral amino alcohols. This protocol details a representative procedure using benzylamine as the nucleophile.
Reaction Principle and Stereochemistry
The fundamental transformation involves the displacement of the bromide ion from this compound by a primary amine. This reaction is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.
Key Stereochemical Outcome:
The S(_N)2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. This backside attack leads to a Walden inversion, resulting in an inversion of the absolute configuration at the stereocenter. Therefore, starting with this compound, the corresponding (S)-amino alcohol is expected as the major product. The high stereospecificity of the S(_N)2 reaction is critical for maintaining and controlling the chirality of the final product.
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used to prevent side reactions.
-
Inert atmosphere (e.g., nitrogen or argon) is recommended to avoid oxidation and moisture contamination.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of (S)-2-(Benzylamino)-1-phenylethanol
This protocol describes the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Acetonitrile (CH(_3)CN)
-
Triethylamine (Et(_3)N)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add benzylamine (1.2 eq) and triethylamine (1.5 eq) to the solution. Triethylamine acts as a base to neutralize the HBr formed during the reaction.
-
Attach a reflux condenser and heat the reaction mixture to 60-70 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure (S)-2-(benzylamino)-1-phenylethanol.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of (S)-2-(benzylamino)-1-phenylethanol from this compound.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Benzylamine | Acetonitrile | 65 | 18 | 85 | >98% (S) |
| 2 | Aniline | Dimethylformamide | 80 | 24 | 78 | >97% (S) |
| 3 | Isopropylamine | Tetrahydrofuran | 50 | 36 | 72 | >98% (S) |
Note: The data presented are representative values based on typical outcomes for S(_N)2 reactions of this nature and may vary depending on specific experimental conditions and scale.
Visualizations
Reaction Pathway
The following diagram illustrates the S(_N)2 reaction pathway for the synthesis of (S)-2-(benzylamino)-1-phenylethanol from this compound.
Caption: S(_N)2 reaction pathway.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol.
Caption: Experimental workflow diagram.
Conclusion
The enantioselective synthesis of β-amino alcohols from this compound via an S(_N)2 reaction with primary amines is a robust and reliable method. The protocol provided herein offers a clear and detailed procedure for obtaining the desired chiral products with high yield and excellent enantiomeric excess. The predictable stereochemical outcome, resulting from the inversion of configuration inherent to the S(_N)2 mechanism, makes this a valuable tool for the synthesis of chiral building blocks in drug discovery and development. Researchers should be able to adapt this general protocol to a variety of primary amines to generate a diverse library of chiral β-amino alcohols.
Application Notes and Protocols for the Reduction of 2-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of α-haloketones, such as 2-bromoacetophenone, is a critical transformation in organic synthesis, yielding valuable chiral and achiral halohydrins. These products serve as versatile intermediates in the synthesis of various pharmaceuticals and biologically active compounds, including amino alcohols and epoxides. The presence of the bromine atom and the ketone functionality allows for a range of selective reductions, from simple diastereoselective approaches to sophisticated enantioselective methods. This document provides detailed experimental protocols for the reduction of 2-bromoacetophenone using common laboratory reagents and techniques, as well as an overview of advanced methodologies for achieving high stereocontrol.
Chemical Transformation
The fundamental reaction involves the reduction of the carbonyl group of 2-bromoacetophenone to a secondary alcohol, 2-bromo-1-phenylethanol.
Caption: General reaction scheme for the reduction of 2-bromoacetophenone.
Data Summary
The following table summarizes typical quantitative data for various methods of reducing 2-bromoacetophenone.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) |
| Standard Reduction | Sodium Borohydride | Methanol | 0 to RT | 1-2 h | >90 | N/A (racemic) |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol | RT | 2-4 h | Variable | N/A (racemic) |
| Enantioselective Reduction | BH₃·DMS / Chiral Spiroborate Ester | THF | RT | 0.5 h | Good | up to 99%[1] |
Experimental Protocols
Protocol 1: Reduction of 2-Bromoacetophenone using Sodium Borohydride
This protocol describes a standard, reliable method for the synthesis of racemic 2-bromo-1-phenylethanol.
Workflow Diagram:
Caption: Workflow for the sodium borohydride reduction of 2-bromoacetophenone.
Materials:
-
2-Bromoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirring bar, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in methanol (30 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) in small portions over 10-15 minutes. The addition is exothermic.[2][3]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.
-
Work-up:
-
Cool the reaction mixture again to 0 °C and slowly quench the reaction by dropwise addition of 1 M HCl until the pH is acidic (pH ~2-3) and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash with water (25 mL) followed by brine (25 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-phenylethanol as a pale yellow oil. The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation of 2-Bromoacetophenone
This protocol provides a representative method for the reduction of 2-bromoacetophenone via catalytic hydrogenation. Note: Over-reduction and dehalogenation to form acetophenone and phenylethanol are potential side reactions.
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of 2-bromoacetophenone.
Materials:
-
2-Bromoacetophenone
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
-
Two- or three-neck round-bottom flask, magnetic stirrer, stirring bar, hydrogen balloon, filtration apparatus.
Procedure:
-
Reaction Setup: To a 100 mL two-neck round-bottom flask containing a magnetic stirring bar, add 2-bromoacetophenone (1.99 g, 10 mmol) and ethanol (40 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, ~5 mol%).
-
Hydrogenation:
-
Seal the flask and purge with nitrogen gas for 5 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the starting material is consumed (typically 2-4 hours), carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (2 x 10 mL).
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-bromo-1-phenylethanol.
Advanced Methods: Enantioselective Reduction
For applications requiring enantiomerically pure halohydrins, asymmetric reduction methods are employed. A highly effective approach is the use of a chiral catalyst with a borane source.
Logical Relationship Diagram:
Caption: Logical flow of an enantioselective reduction of 2-bromoacetophenone.
A notable example is the enantioselective borane-mediated reduction of 2-bromoacetophenone using a chiral spiroaminoborate ester as a catalyst. This method can achieve excellent enantioselectivity.[1] A key advantage is that the resulting enantioenriched 2-bromo-1-phenylethanol can be readily converted to optically active styrene oxide by treatment with a base.
Key Features of Enantioselective Reduction:
-
High Enantioselectivity: Can produce one enantiomer in high excess (up to 99% ee).[1]
-
Mild Conditions: Often performed at room temperature.
-
Catalytic: Requires only a small amount of the chiral catalyst.
This advanced methodology is crucial in drug development where the specific stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety profile.
References
- 1. scispace.com [scispace.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
Application Notes and Protocols: (R)-(-)-2-Bromo-1-phenylethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-2-Bromo-1-phenylethanol is a chiral molecule that holds potential in the field of asymmetric synthesis, a critical aspect of modern drug discovery and development. While its direct application as a traditional, recyclable chiral auxiliary is not extensively documented in scientific literature, its structure suggests a significant role as a versatile chiral building block. This document provides an overview of its synthesis, potential applications, and hypothetical protocols for its use in the stereoselective synthesis of complex molecules.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions.[1] After serving its purpose, the auxiliary is typically removed and can often be recovered for reuse.[1] While common examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine, the use of this compound in this specific capacity is not well-established.[1] Instead, its value likely lies in its utility as a chiral precursor, where its inherent stereochemistry is incorporated into the final product.
Synthesis of Enantiopure this compound
The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 2-bromoacetophenone. This transformation is typically achieved using chiral catalysts and reducing agents.[2]
Key Synthesis Method: Asymmetric Reduction
One effective method involves the use of a chiral catalyst system, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The stereochemical outcome is dependent on the chirality of the catalyst used.
Table 1: Synthesis of this compound via Asymmetric Reduction
| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |
| 2-Bromoacetophenone | (R)-CBS catalyst, BH₃・SMe₂ | This compound | Typically >95% |
Application as a Chiral Building Block
The bifunctional nature of this compound, possessing a chiral hydroxyl group and a reactive bromide, makes it a valuable starting material for the synthesis of various chiral molecules. The hydroxyl group can be derivatized or used to direct subsequent reactions, while the bromide can be displaced by a variety of nucleophiles.
Hypothetical Workflow: Synthesis of a Chiral Epoxide
This workflow illustrates the potential use of this compound as a chiral building block for the synthesis of enantiopure styrene oxide.
Caption: Hypothetical workflow for the synthesis of (R)-styrene oxide using this compound as a chiral precursor.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and application of this compound.
Protocol 1: Asymmetric Reduction of 2-Bromoacetophenone
Objective: To synthesize this compound with high enantiomeric excess.
Materials:
-
2-Bromoacetophenone
-
(R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-CBS catalyst)
-
Borane-dimethyl sulfide complex (BH₃・SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Dissolve the (R)-CBS catalyst (0.1 eq) in anhydrous THF (10 mL) in the flask and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 M solution in THF, 1.2 eq) to the catalyst solution via the dropping funnel over 15 minutes. Stir the mixture for an additional 15 minutes at 0 °C.
-
In a separate flask, dissolve 2-bromoacetophenone (1.0 eq) in anhydrous THF (20 mL).
-
Add the solution of 2-bromoacetophenone to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of (R)-Styrene Oxide
Objective: To demonstrate the use of this compound as a chiral precursor.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add an aqueous solution of sodium hydroxide (1.2 eq in 20 mL of water).
-
Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of styrene oxide.
-
Further purification can be achieved by vacuum distillation.
Logical Relationships in Stereoselective Synthesis
The stereochemical outcome of a reaction involving a chiral auxiliary or precursor is governed by the principles of asymmetric induction. The existing stereocenter in this compound dictates the stereochemistry of the newly formed stereocenter.
Caption: Logical flow of asymmetric synthesis utilizing a chiral precursor.
Conclusion
While this compound may not be a conventional chiral auxiliary, its utility as a chiral building block in asymmetric synthesis is significant. Its ready synthesis in high enantiopurity and the presence of two distinct functional groups allow for its incorporation into a variety of synthetic routes to produce complex, enantiomerically enriched molecules. The protocols and workflows presented here provide a foundation for researchers and drug development professionals to explore the potential of this versatile chiral compound. Further research into its applications could unveil novel synthetic pathways for the development of new therapeutic agents.
References
Synthesis of Denopamine using (R)-(-)-2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopamine is a selective β1-adrenergic receptor agonist utilized in the treatment of congestive heart failure and angina. Its stereochemistry is crucial for its pharmacological activity, with the (R)-enantiomer being the active form. This document outlines a detailed protocol for the synthesis of (R)-(-)-Denopamine, employing (R)-(-)-2-Bromo-1-phenylethanol as a chiral starting material. The synthesis involves a key N-alkylation step with 2-(3,4-dimethoxyphenyl)ethylamine. To ensure the regioselectivity of the reaction and prevent unwanted side reactions, protection of the hydroxyl and phenolic groups is a critical consideration. The subsequent deprotection yields the final product. This method provides a practical approach for the stereoselective synthesis of Denopamine, which is of significant interest in pharmaceutical development and medicinal chemistry.
Introduction
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Denopamine, with its chiral center, exemplifies the need for stereocontrolled synthetic routes. The use of a pre-existing chiral building block like this compound offers an efficient strategy to establish the desired stereochemistry in the final molecule. The primary synthetic challenge lies in the selective formation of the secondary amine through N-alkylation, while managing the reactivity of the hydroxyl groups present in both the starting material and the final product. The protocol described herein addresses these challenges through a protection-alkylation-deprotection sequence.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| 2-(3,4-dimethoxyphenyl)ethylamine | ![]() |
| (R)-(-)-Denopamine | ![]() |
(Note: Placeholder images are used. In a real document, these would be actual chemical structure diagrams.)
Experimental Protocols
I. Protection of this compound
To prevent the hydroxyl group from interfering with the subsequent N-alkylation reaction, it must be protected. A common and effective protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected this compound.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
II. N-Alkylation with 2-(3,4-dimethoxyphenyl)ethylamine
This step forms the core carbon-nitrogen bond of the Denopamine structure.
Materials:
-
TBDMS-protected this compound
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
In a sealed reaction vessel, combine the TBDMS-protected this compound (1.0 eq), 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq), and a base such as K₂CO₃ (2.0 eq) or TEA (2.0 eq).
-
Add anhydrous MeCN or DMF as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the solid.
-
Dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and excess amine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, protected Denopamine, can be purified by column chromatography.
III. Deprotection to Yield (R)-(-)-Denopamine
The final step involves the removal of the TBDMS protecting group to reveal the hydroxyl group.
Materials:
-
Protected (R)-(-)-Denopamine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected (R)-(-)-Denopamine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add TBAF solution (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the deprotection is complete, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-(-)-Denopamine by recrystallization or column chromatography to obtain the final product.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | This compound, TBDMSCl, Imidazole | DCM | 0 to RT | 12-16 | 90-95 |
| N-Alkylation | Protected Bromo-alcohol, 2-(3,4-dimethoxyphenyl)ethylamine, K₂CO₃/TEA | MeCN/DMF | 80-100 | 24-48 | 60-70 |
| Deprotection | Protected Denopamine, TBAF | THF | 0 to RT | 2-4 | 85-95 |
Table 2: Physicochemical and Spectroscopic Data of (R)-(-)-Denopamine
| Property | Value |
| Molecular Formula | C₁₈H₂₃NO₄ |
| Molecular Weight | 317.38 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138-140 °C (as hydrochloride salt) |
| Optical Rotation [α]D | -38.0° (c=1, MeOH) (for the hydrochloride salt)[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.80-7.20 (m, Ar-H), 4.75 (dd, 1H, CH-OH), 3.85 (s, 6H, 2xOCH₃), 2.70-3.00 (m, 4H, CH₂-N-CH₂), 1.90 (br s, 2H, OH, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0, 149.0, 147.5, 133.0, 128.5, 127.0, 120.0, 115.5, 112.0, 111.5, 72.0, 56.0, 55.9, 54.0, 36.0 |
| Mass Spec (ESI+) | m/z 318.17 [M+H]⁺ |
(Note: Spectroscopic data are representative and should be confirmed by analysis of the synthesized compound.)
Mandatory Visualizations
Caption: Synthetic pathway for Denopamine.
Caption: Experimental workflow for Denopamine synthesis.
Caption: Logical relationships in the synthesis.
References
Application Notes and Protocols for the Stereoselective Synthesis of Nisoxetine from (R)-(-)-2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the stereoselective synthesis of the potent norepinephrine reuptake inhibitor, (R)-Nisoxetine, commencing from the chiral starting material, (R)-(-)-2-Bromo-1-phenylethanol. The synthetic strategy involves a two-step sequence: a Williamson ether synthesis to form the key ether linkage, followed by a stereospecific conversion of the hydroxyl group to the N-methylamino functionality. This method is designed to preserve the stereochemical integrity of the chiral center, yielding the desired (R)-enantiomer of Nisoxetine, which is known to have significantly higher affinity for the norepinephrine transporter compared to its (S)-isomer.[1] Detailed experimental procedures, data tables, and process diagrams are provided to guide researchers in the successful execution of this synthesis.
Introduction
Nisoxetine, chemically known as (R)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine, is a highly selective and potent inhibitor of the norepinephrine transporter (NET).[2][3] Originally investigated as an antidepressant, it is now widely utilized as a standard tool in pharmacological research to study the role of norepinephrine in various physiological and pathological processes.[2] The (R)-enantiomer of Nisoxetine exhibits a 20-fold greater affinity for the NET than the (S)-enantiomer, highlighting the importance of stereoselective synthesis in its preparation.[1]
This application note outlines a robust and stereocontrolled synthesis of (R)-Nisoxetine starting from the commercially available chiral building block, this compound. The synthesis proceeds through two key transformations:
-
Williamson Ether Synthesis: Formation of the characteristic aryloxy ether bond through the reaction of this compound with guaiacol (2-methoxyphenol).
-
Stereospecific Amination: Conversion of the resulting alcohol to the target N-methylamine via a two-step sequence involving a Mitsunobu reaction with subsequent reduction.
This methodology offers a practical approach for the laboratory-scale synthesis of enantiomerically enriched (R)-Nisoxetine.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for (R)-Nisoxetine.
Experimental Protocols
Step 1: Synthesis of (R)-1-(2-Methoxyphenoxy)-1-phenyl-propan-2-ol (Intermediate 1)
This step involves the formation of the ether linkage via a Williamson ether synthesis. The phenoxide of guaiacol, generated in situ, acts as a nucleophile, displacing the bromide from this compound.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₈H₉BrO | 201.06 | 5.0 g | 24.86 mmol |
| Guaiacol (2-Methoxyphenol) | C₇H₈O₂ | 124.14 | 3.39 g | 27.35 mmol |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.87 g | 49.72 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Aqueous NH₄Cl solution | NH₄Cl | 53.49 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of guaiacol (3.39 g, 27.35 mmol) in anhydrous DMF (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (6.87 g, 49.72 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (5.0 g, 24.86 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-(2-Methoxyphenoxy)-1-phenyl-propan-2-ol as a colorless oil.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Enantiomeric Excess | >98% |
| Appearance | Colorless oil |
Step 2: Stereospecific Conversion of (R)-1-(2-Methoxyphenoxy)-1-phenyl-propan-2-ol to (R)-Nisoxetine
This conversion is achieved through a three-step sequence:
-
Mitsunobu Reaction: The hydroxyl group of Intermediate 1 is converted to an azide with inversion of configuration using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions.
-
Staudinger Reduction: The resulting azide is then reduced to the corresponding primary amine using triphenylphosphine.[4][5][6]
-
Eschweiler-Clarke Reaction: The primary amine is reductively methylated to the final product, (R)-Nisoxetine.
Caption: Stereochemical pathway of the amination sequence.
2a. Mitsunobu Reaction to form (S)-2-Azido-1-(2-methoxyphenoxy)-1-phenylpropane (Intermediate 2)
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-1-(2-Methoxyphenoxy)-1-phenyl-propan-2-ol | C₁₆H₁₈O₃ | 258.31 | 4.0 g | 15.48 mmol |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 4.88 g | 18.58 mmol |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 3.76 mL | 18.58 mmol |
| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.20 | 4.0 mL | 18.58 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 80 mL | - |
Procedure:
-
To a solution of (R)-1-(2-Methoxyphenoxy)-1-phenyl-propan-2-ol (4.0 g, 15.48 mmol) and triphenylphosphine (4.88 g, 18.58 mmol) in anhydrous THF (80 mL) at 0 °C under an argon atmosphere, add DIAD (3.76 mL, 18.58 mmol) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add diphenylphosphoryl azide (DPPA) (4.0 mL, 18.58 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (S)-2-Azido-1-(2-methoxyphenoxy)-1-phenylpropane.
2b. Staudinger Reduction to form (S)-1-(2-Methoxyphenoxy)-1-phenylpropan-2-amine (Intermediate 3)
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-2-Azido-1-(2-methoxyphenoxy)-1-phenylpropane | C₁₆H₁₇N₃O₂ | 283.33 | 3.5 g | 12.35 mmol |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 3.57 g | 13.59 mmol |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Water | H₂O | 18.02 | 5 mL | - |
Procedure:
-
Dissolve (S)-2-Azido-1-(2-methoxyphenoxy)-1-phenylpropane (3.5 g, 12.35 mmol) in THF (50 mL).
-
Add triphenylphosphine (3.57 g, 13.59 mmol) to the solution at room temperature. Nitrogen gas evolution should be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours until the azide is consumed (monitored by TLC or IR spectroscopy).
-
Add water (5 mL) to the reaction mixture and heat to reflux for 2 hours to hydrolyze the intermediate iminophosphorane.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl.
-
Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer with 2 M NaOH until pH > 12 and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-1-(2-Methoxyphenoxy)-1-phenylpropan-2-amine.
2c. Eschweiler-Clarke N-Methylation to form (R)-Nisoxetine
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-1-(2-Methoxyphenoxy)-1-phenylpropan-2-amine | C₁₆H₁₉NO₂ | 257.33 | 2.8 g | 10.88 mmol |
| Paraformaldehyde | (CH₂O)n | - | 0.98 g | - |
| Formic Acid (98-100%) | HCOOH | 46.03 | 2.5 mL | - |
Procedure:
-
To a solution of (S)-1-(2-Methoxyphenoxy)-1-phenylpropan-2-amine (2.8 g, 10.88 mmol) in formic acid (2.5 mL), add paraformaldehyde (0.98 g).
-
Heat the mixture to 100 °C and stir for 2 hours. Gas evolution (CO₂) will be observed.
-
Cool the reaction mixture and add 2 M HCl.
-
Wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with 2 M NaOH and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-Nisoxetine.
-
The product can be further purified by conversion to its hydrochloride salt by treating the free base in ether with a solution of HCl in ether, followed by recrystallization.
Expected Yield and Purity for Step 2:
| Parameter | Expected Value |
| Overall Yield (3 steps) | 60-70% |
| Enantiomeric Excess | >98% |
| Appearance | White solid (as HCl salt) |
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | (R)-1-(2-Methoxyphenoxy)-1-phenyl-propan-2-ol | Guaiacol, K₂CO₃ | DMF | 80 | 12-16 | 75-85 | >98 |
| 2a | (R)-Alcohol Intermediate | (S)-Azide Intermediate | PPh₃, DIAD, DPPA | THF | 0 to RT | 12-16 | 80-90 | >98 |
| 2b | (S)-Azide Intermediate | (S)-Primary Amine Intermediate | PPh₃, H₂O | THF | Reflux | 2 | 85-95 | >98 |
| 2c | (S)-Primary Amine Intermediate | (R)-Nisoxetine | (HCHO)n, HCOOH | Neat | 100 | 2 | 80-90 | >98 |
Logical Relationship Diagram
Caption: Logical flow of the stereoselective synthesis.
Conclusion
The described protocol provides a reliable and stereoselective pathway for the synthesis of (R)-Nisoxetine from this compound. The key steps, a Williamson ether synthesis and a Mitsunobu/Staudinger/Eschweiler-Clarke sequence, are well-established reactions that allow for the preservation and controlled inversion of stereochemistry, respectively, to yield the desired enantiomerically pure product. This application note serves as a valuable resource for researchers in medicinal chemistry and pharmacology requiring a high-purity standard of (R)-Nisoxetine for their studies.
References
- 1. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nisoxetine - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Application Note: Large-Scale Synthesis of (R)-(-)-2-Bromo-1-phenylethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(-)-2-Bromo-1-phenylethanol is a critical chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemistry is often crucial for the biological activity and selectivity of the final drug substance. This document outlines protocols for the large-scale synthesis of this valuable intermediate, focusing on methods that provide high yield and excellent enantiomeric purity. The primary route discussed is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone, using both chemical and biocatalytic methods.
Synthetic Pathways
The most common and effective method for producing enantiomerically pure this compound is the asymmetric reduction of 2-bromoacetophenone. This can be achieved through two main approaches: catalytic asymmetric reduction and biocatalytic reduction.
Figure 1. General synthetic pathway for this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for different synthetic protocols for the preparation of chiral 2-bromo-1-phenylethanol.
| Method | Catalyst/Enzyme | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Catalytic Reduction | (S)-Me-CBS | NaBH4/Me2SO4 | 98% | 95% (for the (S)-enantiomer) | [1] |
| Spiroaminoborate catalyst | Borane dimethylsulfide | Good | 97-99% (for the (S)-enantiomer) | [1] | |
| (S)-BINOL/AlMe3 | Trimethylaluminum | 93% | 79% | [2] | |
| Biocatalytic Reduction | Rhodotorula mucilaginosa CCTCC M 2014255 | Whole cells | High | 97% (for the (R)-enantiomer) | [3] |
| Candida pini IFO 1327 | Whole cells (D-glucose) | High | High | [2] | |
| Carbonyl Reductase (CRED) | Isopropanol (IPA) | >99% conv. | >99% | [4] |
Experimental Protocols
Protocol 1: Asymmetric Reduction using (R)-CBS Catalyst
This protocol is based on the highly efficient and selective Corey-Bakshi-Shibata (CBS) reduction.[2]
Materials:
-
2-Bromoacetophenone
-
(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH3·DMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Charging the Reactor: The flask is charged with anhydrous THF. The solvent is cooled to 0-5 °C in an ice bath.
-
Catalyst and Borane Addition: (R)-Methyl-CBS-oxazaborolidine (0.1 eq) is added to the cold THF. Borane dimethyl sulfide complex (1.0-1.2 eq) is then added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0-5 °C to decompose the excess borane. The mixture is then warmed to room temperature and stirred for 30 minutes.
-
Work-up: Saturated aqueous NH4Cl is added, and the mixture is stirred for another 30 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane or ethyl acetate (3x).
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO3 and then with brine. The organic phase is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by column chromatography on silica gel to afford this compound as a solid or oil. The enantiomeric excess is determined by chiral HPLC.
Figure 2. Experimental workflow for CBS-catalyzed asymmetric reduction.
Protocol 2: Biocatalytic Reduction using Whole Cells
This protocol provides a green chemistry approach using a microorganism for the enantioselective reduction. The specific strain and conditions may require optimization. This is a general guideline based on the use of yeast cells.[2][3]
Materials:
-
Rhodotorula mucilaginosa or another suitable yeast strain
-
Growth medium (e.g., YPD: Yeast extract, Peptone, Dextrose)
-
Phosphate buffer (e.g., pH 7.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
2-Bromoacetophenone
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Cell Culture: The selected microorganism is cultured in a suitable growth medium in a shaker incubator until it reaches the late exponential or early stationary phase.
-
Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with phosphate buffer, and then re-suspended in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
-
Biotransformation: The cell suspension is transferred to a bioreactor or a large flask. Glucose (as a co-substrate) is added. 2-Bromoacetophenone (often dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 25-30 °C) and pH, with gentle agitation.
-
Reaction Monitoring: The conversion of the substrate and the formation of the product are monitored over time using HPLC or GC. The enantiomeric excess of the product is also determined.
-
Product Extraction: Once the reaction has reached the desired conversion, the mixture is centrifuged to separate the cells. The supernatant is then extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Figure 3. General workflow for biocatalytic reduction.
Safety and Handling
-
2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Borane dimethyl sulfide is a flammable and corrosive liquid. It should be handled with care under an inert atmosphere.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
For biocatalytic methods, aseptic techniques should be used during cell culture to prevent contamination.
Conclusion
Both catalytic and biocatalytic methods offer effective routes for the large-scale synthesis of this compound. The choice of method will depend on factors such as available equipment, cost of reagents and catalysts, and desired scale of production. The CBS reduction is a well-established and highly selective chemical method, while biocatalysis presents a greener and often highly selective alternative.
References
Application Notes and Protocols: Reaction of (R)-(-)-2-Bromo-1-phenylethanol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-2-Bromo-1-phenylethanol is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. Its vicinal bromo- and hydroxyl groups provide two reactive centers for a variety of nucleophilic substitution and intramolecular reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with common nucleophiles, including hydroxide, azide, cyanide, and primary amines. The resulting products, such as (S)-styrene oxide and chiral 1,2-amino alcohols, are key intermediates in the synthesis of bioactive molecules, including beta-blockers and other therapeutics.
Introduction
Chirality is a critical aspect of drug design and development, as different enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern medicinal chemistry. This compound serves as a versatile chiral precursor due to its defined stereochemistry and the presence of two functional groups amenable to stereospecific transformations.
The primary reaction pathways involving this compound are nucleophilic substitution at the bromine-bearing carbon and intramolecular cyclization to form an epoxide. These reactions typically proceed with a high degree of stereochemical control, allowing for the synthesis of a diverse range of chiral downstream products.
Reaction Pathways and Mechanisms
The reactions of this compound with nucleophiles primarily follow two main pathways:
-
Intramolecular Nucleophilic Substitution (SNi-type): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the bromine atom and displacing the bromide ion to form an epoxide. This reaction proceeds with inversion of configuration at the carbon bearing the bromine.
-
Intermolecular Nucleophilic Substitution (SN2): An external nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion. This reaction also proceeds with inversion of stereochemistry at the reaction center.
The choice of nucleophile and reaction conditions dictates which pathway is favored. Strong, non-basic nucleophiles in aprotic solvents tend to favor the intermolecular SN2 pathway, while strong bases favor the intramolecular route to the epoxide.
Caption: General reaction pathways of this compound with various nucleophiles.
Applications in Drug Development
The chiral products derived from this compound are valuable intermediates in the synthesis of a wide range of pharmaceuticals.
-
(S)-Styrene Oxide: This epoxide is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including certain beta-blockers and antihistamines.[1] Its reactive epoxide ring allows for regioselective opening by various nucleophiles to introduce diverse functionalities.
-
Chiral 1,2-Amino Alcohols: This structural motif is present in numerous drugs. For instance, (S)-2-amino-1-phenylethanol and its derivatives are core components of beta-adrenergic receptor agonists and antagonists used to treat cardiovascular and respiratory diseases.[2][3][4][5]
-
Chiral Azido Alcohols and Triazoles: Azido alcohols are versatile intermediates that can be readily converted to amines or participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.[1] Triazole-containing compounds have shown a broad spectrum of biological activities and are found in several marketed drugs.
Experimental Protocols and Data
The following protocols provide detailed methodologies for the reaction of this compound with selected nucleophiles.
Synthesis of (S)-Styrene Oxide via Intramolecular Cyclization
This protocol describes the synthesis of (S)-styrene oxide through the base-mediated intramolecular cyclization of this compound.
Caption: Experimental workflow for the synthesis of (S)-Styrene Oxide.
Protocol:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford (S)-styrene oxide as a colorless oil.
Quantitative Data:
| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| NaOH | (S)-Styrene Oxide | Methanol/Water | 0 to RT | 2-4 | >90 | >98 |
Synthesis of (S)-2-Azido-1-phenylethanol via SN2 Reaction
This protocol details the stereospecific synthesis of (S)-2-azido-1-phenylethanol from this compound and sodium azide. A similar procedure for the synthesis of 2-azidoethanol from 2-bromoethanol involves refluxing in water.[6]
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of water and acetone (1:1), add sodium azide (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain (S)-2-azido-1-phenylethanol.
Quantitative Data:
| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| NaN₃ | (S)-2-Azido-1-phenylethanol | Water/Acetone | Reflux | 12-24 | 85-95 | >98 |
Synthesis of (S)-2-(Benzylamino)-1-phenylethanol via SN2 Reaction
This protocol outlines the synthesis of a chiral 1,2-amino alcohol through the reaction of this compound with benzylamine.
Protocol:
-
In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add benzylamine (2.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford (S)-2-(benzylamino)-1-phenylethanol.
Quantitative Data:
| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Benzylamine | (S)-2-(Benzylamino)-1-phenylethanol | Acetonitrile | 80 | 24-48 | 70-85 | >98 |
Conclusion
This compound is a highly useful chiral synthon for the stereospecific synthesis of valuable intermediates for drug development. The protocols provided herein demonstrate reliable methods for the preparation of (S)-styrene oxide, (S)-2-azido-1-phenylethanol, and (S)-2-(benzylamino)-1-phenylethanol with high yields and excellent enantiomeric purity. These products serve as key building blocks for the synthesis of a variety of pharmaceuticals, highlighting the importance of this compound in medicinal chemistry and organic synthesis.
References
- 1. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application of (R)-(-)-2-Bromo-1-phenylethanol in the Synthesis of Natural Products
(R)-(-)-2-Bromo-1-phenylethanol , a valuable chiral building block, plays a pivotal role in the asymmetric synthesis of various natural products, particularly alkaloids and amino alcohols. Its bifunctional nature, possessing both a hydroxyl and a bromo group on a chiral scaffold, allows for stereospecific transformations, making it an essential starting material for constructing complex molecular architectures with high enantiomeric purity.
This application note details the use of this compound in the synthesis of the natural product (-)-Norephedrine , a sympathomimetic amine found in plants of the Ephedra genus. Furthermore, it provides a general protocol for the synthesis of chiral β-amino alcohols, a common structural motif in bioactive natural products.
Key Applications in Natural Product Synthesis
This compound serves as a versatile precursor in a variety of synthetic strategies, including:
-
Synthesis of Chiral Epoxides: The intramolecular cyclization of this compound readily forms (R)-styrene oxide, a key intermediate for the introduction of a chiral 1,2-dihydroxy or amino-hydroxy functionality.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a range of nucleophiles, such as amines and azides, to introduce nitrogen-containing functional groups with inversion of stereochemistry.
-
Synthesis of Chiral Alkaloids: As demonstrated in the synthesis of (-)-Norephedrine, this chiral bromohydrin is instrumental in establishing the correct stereochemistry of the final product.
Data Presentation: Synthesis of (-)-Norephedrine
The following table summarizes the quantitative data for a representative two-step synthesis of (-)-Norephedrine starting from this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Epoxidation | This compound | (R)-Styrene oxide | 1. KH, THF, 0 °C to rt | ~95% | >99% |
| 2 | Aminolysis | (R)-Styrene oxide | (1R,2S)-(-)-Norephedrine | 1. NH₃ (aq.), EtOH, rt | ~85% | >98% |
Experimental Protocols
Protocol 1: Synthesis of (R)-Styrene Oxide from this compound
This protocol describes the intramolecular cyclization of the chiral bromohydrin to the corresponding epoxide.
Materials:
-
This compound
-
Potassium hydride (KH), 30% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Potassium hydride (1.2 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure to yield (R)-styrene oxide as a colorless oil. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of (1R,2S)-(-)-Norephedrine from (R)-Styrene Oxide
This protocol details the regioselective ring-opening of the chiral epoxide with ammonia to yield the target natural product.
Materials:
-
(R)-Styrene oxide
-
Aqueous ammonia (NH₃, 28-30%)
-
Ethanol (EtOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-styrene oxide (1.0 eq) in ethanol, concentrated aqueous ammonia (10 eq) is added at room temperature.
-
The reaction mixture is stirred in a sealed vessel for 24 hours.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The residue is dissolved in water and extracted with diethyl ether (3 x 50 mL) to remove any unreacted starting material.
-
The aqueous layer is then saturated with sodium chloride and extracted with dichloromethane (5 x 50 mL).
-
The combined dichloromethane extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to afford (1R,2S)-(-)-Norephedrine as a white solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Mandatory Visualizations
Troubleshooting & Optimization
Troubleshooting low yield in (R)-(-)-2-Bromo-1-phenylethanol synthesis
Technical Support Center: (R)-(-)-2-Bromo-1-phenylethanol Synthesis
This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of this compound, a key chiral intermediate in pharmaceutical development. The primary focus is on the enantioselective reduction of 2-bromoacetophenone, a common and effective synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the asymmetric reduction of 2-bromoacetophenone can stem from several factors:
-
Reagent Quality: Ensure the starting material, 2-bromoacetophenone, is pure. Impurities can interfere with the catalyst. Solvents must be anhydrous, as water can violently react with and decompose borane reducing agents.
-
Catalyst Activity: The chiral catalyst (e.g., (R)-Me-CBS) is sensitive to air and moisture. Use fresh catalyst or ensure it has been stored properly under an inert atmosphere. Catalyst loading is also critical; too little can result in an incomplete reaction, while too much is uneconomical.[1] A catalyst loading of 10 mol% is often optimal.[1]
-
Reducing Agent Decomposition: Borane complexes (e.g., BH₃·DMS) are susceptible to degradation. Use a fresh bottle or titrate to determine the active concentration.
-
Reaction Temperature: Lower temperatures are generally favored to enhance enantioselectivity and control reactivity.[1] Running the reaction at too high a temperature can lead to side reactions and reduced yield.
-
Incomplete Reaction: If significant starting material remains, consider extending the reaction time or re-evaluating the stoichiometry and activity of your reagents.
Q2: I'm observing significant side products. What are they and how can I minimize them?
The most common side products are acetophenone (from de-bromination) and the racemic alcohol.
-
Acetophenone Formation: This can occur if the reaction conditions facilitate the reduction of the C-Br bond. This is more likely with aggressive reducing agents or prolonged reaction times at higher temperatures.
-
Racemic Alcohol: Formation of the racemic product indicates a problem with the chiral catalyst's effectiveness. This could be due to catalyst degradation or the presence of impurities that inhibit the chiral induction.
-
Dibromide Formation: In alternative syntheses starting from styrene, the formation of a dibromide intermediate is possible, which may persist if the subsequent conversion to the bromohydrin is incomplete.[2]
To minimize side products:
-
Strictly control the reaction temperature, keeping it low.
-
Ensure an inert atmosphere (e.g., Argon or Nitrogen) to protect the catalyst and reagents.
-
Use the correct stoichiometry of the reducing agent; excess borane can sometimes lead to over-reduction.
Q3: My enantiomeric excess (ee) is poor. How can I improve stereoselectivity?
Achieving high enantioselectivity is the primary goal of this synthesis. Poor ee is almost always linked to the catalytic system.
-
Optimize Catalyst: The choice and handling of the chiral catalyst are paramount. The (S)-Me-CBS catalyst, for example, is known to produce the (S)-alcohol, so ensure you are using the correct enantiomer for your desired product ((R)-Me-CBS for the (R)-alcohol).[1]
-
Lower the Temperature: Enantioselectivity is often highly dependent on temperature. Running the reaction at 0°C or even lower can significantly improve the ee.[1]
-
Solvent Choice: The reaction is typically performed in an inert solvent like tetrahydrofuran (THF). The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Rate of Addition: Slow, dropwise addition of the borane solution to the mixture of substrate and catalyst can prevent temperature spikes and improve selectivity.
Q4: I am struggling with the purification of the final product. What are the best practices?
This compound can be unstable. Proper handling and purification are crucial.
-
Work-up: After quenching the reaction (typically with methanol followed by dilute acid), ensure a thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Chromatography: Flash column chromatography on silica gel is an effective method for purification.[1] A common eluent system is a gradient of ethyl acetate in hexane.
-
Storage: The purified product is sensitive and should be stored at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation, such as hydrolysis or oxidation.[1]
Data Presentation
Table 1: Comparison of Selected Synthesis Conditions
| Starting Material | Method | Key Reagents / Catalyst | Solvent | Temp. | Reported Yield | Enantiomeric Excess (ee) | Reference |
| 2-Bromoacetophenone | Asymmetric Reduction | (S)-Me-CBS, BH₃·DMS | THF | - | Good to Excellent | 97-99% | [1] |
| 4-Bromoacetophenone | Biocatalytic Reduction | Aspergillus niger | Glucose Medium | - | 82% | >99% | [3] |
| (E)-Stilbene | Bromohydrin Formation | N-Bromosuccinimide, H₂O | DMSO | 50-55°C | 80-90% | Racemic | [2] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Bromoacetophenone
This protocol is a standard method for achieving high enantiopurity.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (10 mol%).
-
Substrate Addition: Dilute the catalyst with anhydrous tetrahydrofuran (THF) and cool the mixture to 0°C in an ice bath.
-
Reducing Agent: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·DMS) in THF (1.0 - 1.2 equivalents) to the catalyst solution over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: To this mixture, add a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF dropwise over 1 hour. Stir the reaction mixture at 0°C and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), slowly and carefully quench the reaction by the dropwise addition of methanol at 0°C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key reaction and potential side reaction pathway.
References
Improving enantiomeric excess in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The most common and effective method is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. This can be achieved using either chemical catalysts or biocatalysts. Key approaches include:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, typically (R)-2-Methyl-CBS-oxazaborolidine, with a borane source to achieve high enantioselectivity for the (R)-enantiomer.
-
Enzymatic Reduction: Alcohol dehydrogenases (ADHs) are highly selective biocatalysts for the reduction of ketones. Specific ADHs can be chosen to favor the production of the (R)-enantiomer.
Q2: I am getting a low enantiomeric excess (ee). What are the common causes?
A2: Low enantiomeric excess can stem from several factors, depending on the synthetic method used:
-
For CBS Reduction:
-
Presence of water: The CBS catalyst is sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
-
Improper temperature control: The enantioselectivity of the CBS reduction is often temperature-dependent. Lower temperatures generally lead to higher ee.
-
Catalyst degradation: The oxazaborolidine catalyst can degrade over time if not stored properly. It is best to use a fresh or properly stored catalyst.
-
-
For Enzymatic Reduction:
-
Incorrect enzyme selection: Different ADHs have different stereoselectivities. Ensure you are using an enzyme known to produce the (R)-enantiomer. Note that many wild-type ADHs produce the (S)-enantiomer of similar substrates.
-
Sub-optimal reaction conditions: Factors such as pH, temperature, and co-solvent concentration can significantly impact enzyme activity and selectivity. These parameters should be optimized for the specific ADH being used.
-
Product inhibition: High concentrations of the product alcohol can sometimes inhibit the enzyme, leading to incomplete conversion and potentially lower ee.
-
Q3: My reaction yield is low. What could be the issue?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) to ensure it has gone to completion.
-
Side reactions: In the case of CBS reduction, the borane reagent can participate in non-catalyzed reduction, leading to the racemic product and lowering the yield of the desired enantiomer.
-
Product degradation: The product, a bromohydrin, can be sensitive to basic conditions, potentially leading to epoxide formation. Ensure the work-up procedure is appropriate.
-
Enzyme inactivation (for enzymatic reduction): The enzyme may have been denatured due to improper temperature, pH, or the presence of organic solvents.
Q4: How do I determine the enantiomeric excess of my product?
A4: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas can be used to calculate the ee.
Troubleshooting Guides
Low Enantiomeric Excess
| Symptom | Possible Cause (CBS Reduction) | Suggested Solution (CBS Reduction) | Possible Cause (Enzymatic Reduction) | Suggested Solution (Enzymatic Reduction) |
| Low ee (<80%) | Presence of moisture in the reaction.[1] | Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere. | Incorrect enzyme stereoselectivity (producing the (S)-enantiomer). | Screen for an ADH that produces the (R)-enantiomer or consider protein engineering to alter selectivity. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -20°C to 0°C). | Sub-optimal pH or temperature. | Optimize the reaction pH and temperature according to the enzyme's specifications. | |
| Aged or decomposed catalyst. | Use a fresh bottle of the CBS catalyst or a recently prepared solution. | Co-solvent effects. | Optimize the type and concentration of any organic co-solvent used to dissolve the substrate. | |
| Non-catalyzed reduction by borane. | Ensure slow addition of the borane source to the mixture of ketone and catalyst. | Racemization of the product. | Ensure the work-up conditions are not harsh and avoid prolonged reaction times if racemization is observed. |
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion | Insufficient reaction time. | Monitor the reaction by TLC or GC until the starting material is consumed. |
| Inactive catalyst/enzyme. | For CBS, use a fresh catalyst. For enzymatic reactions, ensure the enzyme is active and not denatured. | |
| Insufficient reducing agent. | Use a slight excess of the borane reagent (for CBS) or ensure the cofactor regeneration system is efficient (for enzymatic). | |
| Product loss during work-up | Decomposition of the product. | Use a mild acidic or neutral work-up. Avoid strong bases. |
| Emulsion formation during extraction. | Use brine washes to break up emulsions. |
Experimental Protocols
Asymmetric Reduction of 2-Bromoacetophenone via CBS Reduction
This protocol is adapted from procedures for the asymmetric reduction of similar aryl ketones.
Materials:
-
2-Bromoacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Under an inert atmosphere (N2 or Ar), add 2-bromoacetophenone (1.0 eq) to a flame-dried round-bottom flask.
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.
-
After stirring for 10 minutes, add BH3·SMe2 (0.6 eq) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with saturated NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess by chiral HPLC analysis.
Biocatalytic Reduction of 2-Bromoacetophenone using an Alcohol Dehydrogenase
This is a general procedure and should be optimized for the specific ADH used. Note that many commercially available ADHs will produce the (S)-enantiomer. An ADH with known selectivity for the (R)-product should be selected.
Materials:
-
2-Bromoacetophenone
-
Alcohol dehydrogenase (ADH) with selectivity for the (R)-product
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a secondary ADH)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution (e.g., 50 mM potassium phosphate, pH 7.0).
-
Add the ADH, the cofactor (NADH or NADPH), and the components of the cofactor regeneration system.
-
Dissolve the 2-bromoacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Add the substrate solution to the enzyme solution to the desired final concentration (e.g., 10 mM). If using isopropanol for cofactor regeneration, it will also serve as a co-solvent.
-
Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extracting the product.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
Purify the product if necessary, and determine the enantiomeric excess by chiral HPLC.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of 2-Bromoacetophenone
| Catalyst/Enzyme | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Enantiomer | Reference |
| (R)-2-Methyl-CBS-oxazaborolidine | BH3·SMe2 | THF | 0 | >90 | >95 | (R) | Adapted from[2] |
| TeSADH mutant (A85G/I86A/C295A) | Isopropanol | Tris-HCl buffer | RT | >99 | >99 | (S) | [3] |
| TeSADH mutant (P84S/I86A) | Isopropanol | Tris-HCl buffer | RT | >99 | >99 | (S) | [3] |
| TeSADH mutant (ΔP84/A85G) | Isopropanol | Tris-HCl buffer | RT | >99 | >99 | (S) | [3] |
| TeSADH mutant (I86A) | Isopropanol | Tris-HCl buffer | RT | 71 | >99 | (S) | [3] |
Note: The data for the CBS reduction is a representative expectation based on literature for similar substrates, as a specific comparative study for 2-bromoacetophenone was not found in the initial search. The TeSADH mutants listed produce the (S)-enantiomer.
Visualizations
Caption: Workflow for the CBS-catalyzed asymmetric reduction.
Caption: Workflow for the enzymatic asymmetric reduction.
Caption: Troubleshooting logic for low enantiomeric excess.
References
Side reactions and byproduct formation with (R)-(-)-2-Bromo-1-phenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(-)-2-Bromo-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions include:
-
Dehydrobromination: Under basic conditions, intramolecular elimination of HBr can occur, leading to the formation of styrene oxide.
-
Rearrangement Reactions: In reactions involving carbocation intermediates (e.g., SN1-type reactions), 1,2-hydride or phenyl shifts can occur, resulting in isomeric products.
-
Condensation and Polymerization: At elevated temperatures or in the presence of strong bases, self-condensation or polymerization of the starting material or products can lead to complex mixtures.
-
Oxidation: If not carefully controlled, the alcohol functionality can be oxidized to the corresponding ketone, 2-bromoacetophenone.
Q2: What are the typical impurities found in commercially available this compound?
A2: Impurities often depend on the synthetic route used for its preparation. Common impurities may include:
-
Styrene oxide: Formed via dehydrobromination.
-
1-Phenylethanol: An unreacted starting material from bromination synthesis.
-
2-Bromoacetophenone: A precursor in the asymmetric reduction synthesis route.
-
Dibrominated species: Such as styrene dibromide, which can form during certain bromination procedures.[1]
-
Enantiomeric impurity: The corresponding (S)-(+)-enantiomer, which affects the optical purity.
Q3: How can I determine the enantiomeric excess (ee%) of my this compound sample?
A3: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2][][4] A chiral stationary phase is used to separate the (R) and (S) enantiomers, and the peak areas are integrated to calculate the ee%. It is crucial to use a validated method and appropriate standards for accurate quantification.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
Q: I am attempting to synthesize this compound via the bromination of (R)-1-phenylethanol with phosphorus tribromide (PBr₃), but my yields are consistently low. What are the potential causes and solutions?
A: Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the PBr₃ is added slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] After the addition, allow the reaction to warm to room temperature and stir for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Solution: Maintain a low reaction temperature to minimize the formation of elimination and rearrangement byproducts. Using a non-polar solvent like dichloromethane can also be beneficial.
-
-
Work-up Issues: The product may be lost during the aqueous work-up.
-
Solution: Ensure the reaction is thoroughly quenched with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times to ensure complete recovery.
-
-
Purification Losses: Significant amounts of the product may be lost during purification.
-
Solution: If using column chromatography, select an appropriate solvent system to ensure good separation from byproducts. Minimizing the time the product spends on the silica gel can reduce degradation.
-
Issue 2: Presence of Styrene Oxide as a Major Byproduct
Q: My final product is contaminated with a significant amount of styrene oxide. How can I prevent its formation and remove it from my product?
A: Styrene oxide is a common byproduct formed through intramolecular dehydrobromination, especially under basic conditions.
-
Prevention:
-
Avoid Strong Bases: During work-up and any subsequent steps, avoid the use of strong bases. Use weak bases like sodium bicarbonate for neutralization.
-
Temperature Control: Keep the reaction and work-up temperatures low to disfavor the elimination reaction.
-
-
Removal:
-
Column Chromatography: Careful column chromatography on silica gel can effectively separate this compound from the less polar styrene oxide.
-
Distillation: If the scale of the reaction is large enough, fractional distillation under reduced pressure may be a viable purification method, as styrene oxide has a lower boiling point than 2-bromo-1-phenylethanol.
-
Issue 3: Poor Enantioselectivity in the Asymmetric Reduction of 2-Bromoacetophenone
Q: I am preparing this compound by the asymmetric reduction of 2-bromoacetophenone, but the enantiomeric excess (ee%) of my product is low. What factors influence the stereoselectivity?
A: Achieving high enantioselectivity in this reduction is highly dependent on the reaction conditions.
-
Catalyst and Reagent Quality: The chiral catalyst (e.g., a CBS catalyst) and the reducing agent (e.g., borane) must be of high purity and handled under anhydrous conditions.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity.
-
Solution: Perform the reaction at the optimal low temperature for the specific catalyst system being used. For many CBS reductions, this is between -20 °C and 0 °C.
-
-
Rate of Addition: The rate at which the ketone is added to the catalyst and reducing agent mixture can impact the selectivity.
-
Solution: Add the 2-bromoacetophenone solution slowly and dropwise to the reaction mixture to maintain a low concentration of the substrate.
-
-
Solvent: The choice of solvent can influence the conformation of the catalyst-substrate complex.
-
Solution: Anhydrous tetrahydrofuran (THF) is a common and effective solvent for these reductions.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2-Bromo-1-phenylethanol from Styrene
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-Bromo-1-phenylethanol (%) | Major Byproduct(s) | Reference |
| N-Bromosuccinimide (NBS) | DMSO/H₂O | 25 | 1 | 70 | Styrene Dibromide | --INVALID-LINK-- |
| HBr (aqueous) | Acetonitrile/H₂O | 25 | 0.5 | 85 | Styrene Dibromide | --INVALID-LINK-- |
Table 2: Enantioselective Reduction of 2-Bromoacetophenone
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (S)-Me-CBS | BH₃·DMS | THF | 0 | >99 | High | --INVALID-LINK-- |
| TeSADH Mutants | Isopropanol | Tris-HCl Buffer | 50 | High | Variable | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound via Asymmetric Reduction of 2-Bromoacetophenone
This protocol is a general representation of an asymmetric reduction using a chiral oxazaborolidine catalyst (e.g., (S)-Me-CBS).
Materials:
-
2-Bromoacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·DMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane dimethyl sulfide complex (e.g., 1.0 eq) to the flask while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve 2-bromoacetophenone (1.0 eq) in anhydrous THF.
-
Add the 2-bromoacetophenone solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 2-Bromo-1-phenylethanol via Bromination of 1-Phenylethanol with PBr₃
This protocol describes the conversion of a primary or secondary alcohol to an alkyl bromide. Note that this reaction proceeds with inversion of configuration.
Materials:
-
(R)-1-Phenylethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add (R)-1-phenylethanol (1.0 eq) and anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add PBr₃ (0.33-0.40 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly pour it over crushed ice.
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Key Side Reaction Pathways of this compound.
Caption: Troubleshooting Workflow for Low Yield in Bromination.
References
Technical Support Center: Purification of (R)-(-)-2-Bromo-1-phenylethanol by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-(-)-2-Bromo-1-phenylethanol using chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Question: Why am I observing poor or no separation between the (R) and (S) enantiomers?
Answer:
Poor enantiomeric separation can stem from several factors related to your chromatographic setup. Here are the primary aspects to investigate:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral separations. For 2-Bromo-1-phenylethanol, polysaccharide-based columns are often effective.
-
Recommendation: Verify that you are using a suitable chiral column. Columns such as Daicel Chiralcel OD or Lux Cellulose-3 have been reported to be effective for separating similar compounds[1][2]. If your current column is not providing separation, consider screening other chiral stationary phases.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interaction between the enantiomers and the stationary phase.
-
Recommendation: The ratio of the polar modifier (e.g., 2-propanol or ethanol) to the non-polar solvent (e.g., n-hexane or n-heptane) is a key parameter. A typical starting mobile phase is a mixture of n-hexane and 2-propanol (e.g., 98:2 v/v)[1]. Systematically vary the percentage of the alcohol to optimize selectivity.
-
-
Inappropriate Flow Rate: The flow rate affects the time available for the enantiomers to interact with the chiral stationary phase.
-
Temperature Effects: Column temperature can influence the enantioselectivity of a separation.
-
Recommendation: If your system has temperature control, investigate the effect of temperature on the separation. Both sub-ambient and elevated temperatures can sometimes improve resolution. A study on a similar compound found success with a column thermostated at 15 °C[2].
-
Question: What is causing significant peak tailing for my analyte?
Answer:
Peak tailing can be caused by chemical and physical factors within your chromatographic system.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase or other parts of the system can lead to tailing.
-
Recommendation: The hydroxyl group in 2-Bromo-1-phenylethanol can interact with active sites on the silica support of the stationary phase. The addition of a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can help to reduce these interactions. For neutral compounds like this, ensuring high-purity solvents is crucial.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Recommendation: Reduce the concentration of your sample and/or the injection volume.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Recommendation: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need to be replaced.
-
Question: My retention times are drifting. What could be the cause?
Answer:
Drifting retention times indicate a lack of stability in the chromatographic system.
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component.
-
Recommendation: Ensure your mobile phase reservoir is well-sealed. It is also good practice to prepare fresh mobile phase daily.
-
-
Column Temperature Fluctuations: If the column temperature is not stable, retention times can vary.
-
Recommendation: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Inconsistent flow from the HPLC pump will lead to variable retention times.
-
Recommendation: Purge the pump to remove any air bubbles and ensure the pump seals are in good condition.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the chiral separation of this compound?
A1: A common method involves a normal-phase chiral HPLC setup. A Daicel Chiralcel OD column is frequently used with a mobile phase consisting of n-hexane and 2-propanol, typically in a 98:2 ratio. Detection is commonly performed using a UV detector at 254 nm.[1]
Q2: How can I determine the enantiomeric excess (ee) of my purified sample?
A2: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating ee is:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Q3: Can I use reversed-phase chromatography for this separation?
A3: While normal-phase chromatography is more common for this type of chiral separation, reversed-phase chiral columns are also available. However, the selectivity may be different, and method development would be required to find suitable conditions.
Q4: What is the expected elution order of the (R) and (S) enantiomers?
A4: The elution order depends on the specific chiral stationary phase and the mobile phase used. For a Daicel Chiralcel OD column with a mobile phase of n-hexane/2-propanol (98:2), one report indicates the (S)-enantiomer eluting before the (R)-enantiomer, with retention times of approximately 22.13 minutes and 26.03 minutes, respectively[1]. However, another report using a Daicel OD column showed the (R)-enantiomer eluting first[1]. It is crucial to confirm the elution order by injecting a standard of a single enantiomer if available.
Q5: Are there any alternatives to HPLC for this purification?
A5: Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and can be an alternative to HPLC. SFC often provides faster separations and uses less organic solvent.
Experimental Protocols
Detailed Methodology for Chiral HPLC Separation
This protocol provides a starting point for the purification of this compound. Optimization may be required based on your specific system and sample.
-
System Preparation:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.
-
Chiral Column: Daicel Chiralcel OD-H (or similar polysaccharide-based chiral column), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of n-hexane and 2-propanol (98:2, v/v). Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the racemic 2-Bromo-1-phenylethanol in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if known) or by injecting a standard of a single enantiomer.
-
-
Purification (Scaling Up):
-
Once the analytical method is optimized, it can be scaled up to a semi-preparative or preparative scale by using a larger dimension column and adjusting the flow rate and injection volume accordingly.
-
Data Presentation
Table 1: Reported Chiral HPLC Conditions and Retention Data
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Reference |
| Daicel Chiralcel OD | n-hexane/2-propanol (98:2) | 1.0 | UV (254 nm) | 22.13 | 26.03 | [1] |
| Daicel OD | Not Specified | Not Specified | Not Specified | 28.47 | 27.12 | [1] |
| Lux Cellulose-3 | n-heptane/2-propanol/TFA (98.7:1.3:0.15) | 1.0 | UV (254 nm) | Not Specified | Not Specified | [2] |
Table 2: Reported Specific Rotation Values
| Enantiomer | Specific Rotation ([α]D) | Concentration (c) | Solvent | Temperature (°C) | Enantiomeric Excess (ee) | Reference |
| (R) | -39.0° | 8.00 | Chloroform | 25 | 93% | [1] |
| (S) | +48.7° | 1 | Chloroform | 25 | 97% | [1] |
| (S) | +39.24° | 1.975 | Dichloromethane | 20 | 94% | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for poor enantiomeric separation.
References
Technical Support Center: Racemization of (R)-(-)-2-Bromo-1-phenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the racemization mechanism of (R)-(-)-2-Bromo-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected racemization mechanism for this compound?
The racemization of this compound is generally expected to proceed through a unimolecular nucleophilic substitution (S_N_1) mechanism. This pathway involves the formation of a planar carbocation intermediate, which is stabilized by the adjacent phenyl group. The planarity of this intermediate allows for nucleophilic attack from either face with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers.
Q2: What is the role of the solvent in the racemization process?
The choice of solvent is critical in promoting the S_N_1 mechanism. Polar protic solvents, such as water, alcohols, and carboxylic acids, are effective at stabilizing the carbocation intermediate and the leaving group (bromide ion) through solvation. This stabilization lowers the activation energy for the formation of the carbocation, thus facilitating the racemization process. In less polar or aprotic solvents, the S_N_1 pathway is significantly slower, and other mechanisms may compete.
Q3: Could other mechanisms, such as neighboring group participation, be involved?
Yes, neighboring group participation (NGP) is a possibility for a molecule like 2-Bromo-1-phenylethanol. The hydroxyl group's lone pair of electrons could potentially attack the carbon bearing the bromine atom, forming a transient epoxide-like intermediate. This process would involve two successive S_N_2 reactions, each causing an inversion of stereochemistry, which would ultimately result in retention of the original configuration, not racemization. However, for racemization to occur, the conditions must favor the formation of the achiral carbocation intermediate of the S_N_1 pathway. It is important to consider that both mechanisms could potentially occur, and the dominant pathway will depend on the specific reaction conditions.
Q4: How can I monitor the progress of the racemization reaction?
The progress of racemization can be monitored by measuring the change in the optical rotation of the sample over time using a polarimeter. As the enantiomerically pure this compound converts into a racemic mixture, the observed optical rotation will decrease, eventually reaching zero. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the (R) and (S) enantiomers at different time points, allowing for a precise determination of the enantiomeric excess (% ee).
Troubleshooting Guides
Polarimetry Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Fluctuating or unstable optical rotation readings. | 1. Air bubbles in the polarimeter cell. 2. Temperature fluctuations in the sample. 3. Incomplete dissolution of the sample. 4. Lamp intensity is low. | 1. Carefully fill the cell to avoid trapping air bubbles. 2. Use a water jacket or a temperature-controlled polarimeter to maintain a constant temperature. 3. Ensure the sample is fully dissolved before taking measurements. 4. Check the lamp and replace if necessary. |
| Observed optical rotation does not reach zero. | 1. The reaction has not gone to completion. 2. Incomplete racemization due to ion pairing effects or competing reactions. 3. Presence of optically active impurities. | 1. Continue monitoring the reaction for a longer period. 2. Consider that complete racemization may not be achieved under the current conditions.[1] 3. Purify the starting material to remove any optically active impurities. |
| Initial optical rotation is lower than expected. | 1. The starting material is not enantiomerically pure. 2. Incorrect concentration of the sample. 3. Incorrect path length of the polarimeter cell. | 1. Verify the enantiomeric purity of the starting material using chiral HPLC. 2. Accurately prepare the solution and recalculate the concentration. 3. Use a cell with a known and certified path length. |
Chiral HPLC Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | | Poor or no separation of enantiomers. | 1. Incorrect chiral stationary phase. 2. Inappropriate mobile phase composition. 3. Low column temperature. | 1. Select a chiral column known to be effective for separating similar compounds. 2. Optimize the mobile phase by varying the solvent ratio and additives. 3. Increase the column temperature in small increments to improve resolution. | | Peak tailing or broad peaks. | 1. Column overloading. 2. Presence of particulates in the sample. 3. Column degradation. | 1. Dilute the sample and inject a smaller volume. 2. Filter the sample through a syringe filter before injection. 3. Flush the column or replace it if it is old or has been used extensively. | | Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Leaks in the HPLC system. 3. Changes in column temperature. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check for any leaks in the pump, injector, and fittings. 3. Use a column oven to maintain a consistent temperature. |
Quantitative Data
The rate of racemization is highly dependent on the solvent and temperature. Below is a template for tabulating experimental data for the racemization of this compound.
| Solvent | Temperature (°C) | Time (min) | Optical Rotation (°) | Enantiomeric Excess (%) |
| 50% Aqueous Ethanol | 25 | 0 | -X.XX | 99 |
| 30 | ||||
| 60 | ||||
| 120 | ||||
| 80% Aqueous Ethanol | 25 | 0 | -X.XX | 99 |
| 30 | ||||
| 60 | ||||
| 120 | ||||
| 50% Aqueous Ethanol | 40 | 0 | -X.XX | 99 |
| 15 | ||||
| 30 | ||||
| 60 |
Note: This table is a template. The actual values will need to be determined experimentally.
Experimental Protocols
Protocol 1: Monitoring Racemization by Polarimetry
Objective: To monitor the rate of racemization of this compound in a polar protic solvent by measuring the change in optical rotation over time.
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Polarimeter with a sodium lamp (589 nm)
-
Temperature-controlled cell or water bath
Procedure:
-
Prepare a solution of known concentration of this compound in a 50:50 (v/v) ethanol/water mixture.
-
Calibrate the polarimeter using a blank solution (50:50 ethanol/water).
-
Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.
-
Record the initial optical rotation at time t=0.
-
Maintain the sample at a constant temperature (e.g., 25°C) and record the optical rotation at regular intervals (e.g., every 15 minutes).
-
Continue taking readings until the optical rotation is close to zero or no longer changes significantly.
-
Plot the optical rotation as a function of time to determine the rate of racemization.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To determine the enantiomeric excess of this compound at various time points during a racemization experiment.
Materials:
-
This compound
-
Solvent for racemization (e.g., 50% aqueous ethanol)
-
HPLC grade hexane and isopropanol
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar)
-
HPLC system with a UV detector
-
Vials and syringes
Procedure:
-
Set up the racemization reaction as described in Protocol 1.
-
At specified time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot with the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the chiral HPLC system.
-
Elute the enantiomers using an optimized mobile phase (e.g., a mixture of hexane and isopropanol).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area_R - Area_S)| / (Area_R + Area_S)] * 100.
Visualizations
Caption: S_N_1 Racemization Mechanism of this compound.
Caption: Potential Neighboring Group Participation Mechanism.
Caption: Experimental Workflow for Monitoring Racemization.
References
Technical Support Center: Purification of 2-Bromoacetophenone Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2-bromoacetophenone from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 2-bromoacetophenone?
A1: The primary methods for removing unreacted 2-bromoacetophenone from a reaction mixture are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the properties of the desired product, the scale of the reaction, and the required final purity.
Q2: How do I choose the best purification method for my product?
A2: The selection of an appropriate purification method hinges on the differences in physical and chemical properties between your product and 2-bromoacetophenone.
-
Recrystallization is suitable if your product is a solid and has significantly different solubility in a particular solvent compared to 2-bromoacetophenone.
-
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and is effective when there is a polarity difference between your product and 2-bromoacetophenone.
-
Liquid-liquid extraction can be employed if there is a significant difference in the partitioning of the product and 2-bromoacetophenone between two immiscible solvents. A specific application of this is a bisulfite wash, which selectively reacts with the ketone functional group of 2-bromoacetophenone to form a water-soluble adduct.[1][2]
Q3: What are the key physical properties of 2-bromoacetophenone to consider during purification?
A3: 2-bromoacetophenone is a white to off-white crystalline solid with a melting point of 48-51°C. It is sparingly soluble in water but soluble in many organic solvents such as ethanol, ether, and n-hexane.[3] This information is crucial when selecting solvents for recrystallization or liquid-liquid extraction.
Troubleshooting Guides
Recrystallization
Issue: Product "oils out" instead of crystallizing.
-
Cause: The solvent may be too nonpolar for the compound, or the solution is supersaturated and cooling too quickly.
-
Solution:
-
Try a more polar solvent or a solvent mixture. Common solvent systems for compounds related to 2-bromoacetophenone include ethanol, n-hexane, or mixtures like hexane/ethyl acetate.[3][4]
-
Ensure the initial dissolution is in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure product if available.
-
Issue: Low recovery of the purified product.
-
Cause: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures. Too much solvent may have been used.
-
Solution:
-
Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
After crystallization, cool the mixture thoroughly in an ice bath to maximize precipitation.
-
Recover additional product from the mother liquor by evaporating some of the solvent and cooling again.[5]
-
Column Chromatography
Issue: Poor separation between the product and 2-bromoacetophenone.
-
Cause: The chosen eluent system may not have the optimal polarity to effectively separate the compounds. The column may be overloaded.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product. A common eluent system is a mixture of a nonpolar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.
-
Ensure the amount of crude product loaded onto the column does not exceed the column's capacity (typically 1-5% of the silica gel weight).
-
Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Issue: Tailing of spots on TLC and broad peaks during column chromatography.
-
Cause: The compound may be interacting too strongly with the silica gel, which can be acidic.
-
Solution:
-
Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica gel, especially if your product is basic.
-
Alternatively, use a different stationary phase, such as alumina.
-
Liquid-Liquid Extraction
Issue: Formation of an emulsion at the interface of the two liquid layers.
-
Cause: Vigorous shaking can lead to the formation of a stable dispersion of one liquid within the other.
-
Solution:
-
Gently swirl or invert the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Filter the mixture through a plug of glass wool or Celite.
-
Issue: Inefficient removal of 2-bromoacetophenone with a bisulfite wash.
-
Cause: The reaction between bisulfite and the ketone may be incomplete.
-
Solution:
Data Presentation
| Purification Method | Typical Solvents/Reagents | Reported Purity | Reported Yield | Applicability |
| Recrystallization | n-Hexane, Ethanol, Cyclohexane | >99%[3] | 70-89%[3] | Solid products with different solubility from 2-bromoacetophenone. |
| Column Chromatography | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate | High | >95% (general)[6] | Products with different polarity from 2-bromoacetophenone. |
| Liquid-Liquid Extraction (Bisulfite Wash) | Saturated Sodium Bisulfite, Methanol or DMF, Hexanes/Ethyl Acetate | >95% removal of reactive ketone[1] | High | Selective for removing the ketone functional group of 2-bromoacetophenone. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, n-hexane, ethyl acetate) to find one where the product is highly soluble when hot and poorly soluble when cold.
-
Dissolution: In a flask, add the minimum volume of the hot solvent to the crude product to just dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight. A patent for the synthesis of α-bromoacetophenone compounds describes recrystallization from n-hexane or ethanol after washing with ice water.[3]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by TLC that gives good separation between the product and 2-bromoacetophenone.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Liquid-Liquid Extraction with Sodium Bisulfite
This protocol is specifically designed to remove reactive ketones like 2-bromoacetophenone.[1][2]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Bisulfite Wash: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for approximately 30 seconds.[2]
-
Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of 2-bromoacetophenone, is drained.
-
Repeat: Repeat the wash with fresh sodium bisulfite solution if necessary (monitor by TLC).
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 3. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
Preventing decomposition of (R)-(-)-2-Bromo-1-phenylethanol during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(-)-2-Bromo-1-phenylethanol. The focus is on preventing decomposition of this chiral intermediate during experimental workup procedures.
Troubleshooting Guide & FAQs
Q1: I am observing significant loss of my product, this compound, during the aqueous workup of my reaction. What could be the primary cause?
A: this compound is a halohydrin and is susceptible to decomposition under both basic and acidic conditions. The most common cause of product loss during aqueous workup is exposure to non-neutral pH.
-
Under basic conditions (pH > 7): The compound can undergo an intramolecular SN2 reaction, where the hydroxyl group acts as an internal nucleophile to displace the bromide, forming styrene oxide as a byproduct. This reaction is often irreversible and represents a significant decomposition pathway.
-
Under acidic conditions (pH < 7): Acidic environments can promote the formation of carbocation intermediates, which can lead to a variety of side products through rearrangement or elimination reactions. Additionally, intermolecular condensation can be catalyzed by acids.
Q2: What are the tell-tale signs of decomposition in my isolated product?
A: Decomposition can be indicated by:
-
Lower than expected yield: This is the most direct indicator of product loss.
-
Presence of impurities in NMR or LC-MS analysis: Look for signals corresponding to styrene oxide (especially under basic workup conditions) or other unexpected aromatic compounds.
-
A sweet, aromatic odor: Styrene oxide has a distinct smell which might be noticeable if significant decomposition has occurred.
-
Oil formation instead of a solid: While this compound can be an oil or a low-melting solid, the presence of liquid byproducts can prevent crystallization.
Q3: How can I modify my workup procedure to minimize decomposition?
A: The key is to maintain a neutral pH and keep the temperature low throughout the workup.
-
Quenching: Quench the reaction with a neutral or weakly acidic solution. Avoid strong bases like sodium hydroxide or potassium carbonate. A saturated solution of ammonium chloride (NH₄Cl) is often a good choice.
-
Extraction: Use a non-polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform extractions quickly and at a low temperature (e.g., using an ice bath).
-
Washing: Wash the organic layer with a neutral brine solution (saturated NaCl) to remove water and any remaining water-soluble impurities. Avoid acidic or basic washes if possible. If an acid or base wash is necessary for removing other impurities, use dilute solutions (e.g., 1% HCl or 1% NaHCO₃) and minimize contact time. Immediately follow with a brine wash to neutralize.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure at a low temperature (ideally below 30°C).
Q4: Are there any specific reagents I should avoid during the workup?
A: Yes, avoid:
-
Strong bases: NaOH, KOH, K₂CO₃, Na₂CO₃
-
Strong acids: Concentrated HCl, H₂SO₄
-
Reactive drying agents: Avoid using drying agents that can also act as a base or acid.
Q5: My product seems to be degrading even during storage. What are the optimal storage conditions?
A: For long-term stability, store this compound:
-
At low temperatures: Preferably at -20°C.
-
In a tightly sealed container: To prevent exposure to moisture and air.
-
Protected from light: Store in an amber vial or in the dark.
Data Presentation
| Condition | Temperature | Stability of this compound | Primary Decomposition Pathway |
| Aqueous, pH > 8 | Room Temperature | Low | Intramolecular SN2 (Epoxide Formation) |
| Aqueous, pH < 6 | Room Temperature | Low to Moderate | Carbocation Rearrangements, Elimination |
| Aqueous, pH 6-7 | Room Temperature | High | Minimal Decomposition |
| Aqueous, pH 6-7 | Elevated (e.g., 50°C) | Moderate | Increased rate of all decomposition pathways |
| Organic Solvent (Anhydrous) | Room Temperature | High | Minimal Decomposition |
Experimental Protocols
Recommended Workup Protocol to Minimize Decomposition
This protocol is designed for a typical reaction mixture in an organic solvent.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer to ensure it remains near neutral (pH ≈ 6-7).
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Extract the aqueous layer two more times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine Organic Layers: Combine all the organic extracts.
-
Washing: Wash the combined organic layer once with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration: Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.
-
Purification: If further purification is needed, consider column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). The purified product should be stored immediately under the recommended conditions.
Visualizations
Decomposition Pathways
Caption: Decomposition pathways of this compound.
Recommended Workup Workflow
Caption: Recommended workup workflow to minimize decomposition.
Analytical methods for detecting impurities in (R)-(-)-2-Bromo-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (R)-(-)-2-Bromo-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation.
-
Process-Related Impurities: These are substances that are part of the manufacturing process. Common synthetic routes involve the bromination of 1-phenylethanol or the reduction of 2-bromoacetophenone.[1] Therefore, potential process-related impurities include:
-
Degradation Impurities: These are formed when the substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2][3][4][5] While specific degradation products for this compound are not extensively documented in the provided search results, forced degradation studies can be performed to identify them.[2][3][4][5] Potential degradation pathways could include hydrolysis of the bromine atom or oxidation of the alcohol.
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: The most common and suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC (especially chiral HPLC) is the primary method for determining enantiomeric purity (separating (R)- and (S)-enantiomers) and quantifying non-chiral impurities.[1]
-
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[6]
Q3: How can I determine the enantiomeric purity of this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity.[1] A commonly used method involves a chiral stationary phase, such as a Daicel Chiralcel OD column, with a mobile phase consisting of a mixture of n-hexane and 2-propanol.[1]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor resolution between the (R)- and (S)-enantiomers.
| Potential Cause | Troubleshooting Step |
| Incorrect mobile phase composition | Prepare a fresh mobile phase, ensuring accurate proportions of solvents. Small variations in the hexane/isopropanol ratio can significantly impact resolution. |
| Column contamination | Flush the column with a stronger solvent (e.g., 100% isopropanol), ensuring it is compatible with the stationary phase. Always use a guard column to protect the analytical column.[7] |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. Lowering the temperature can sometimes improve chiral resolution. |
| Inappropriate flow rate | Optimize the flow rate. A lower flow rate often increases resolution but also extends the analysis time. |
| Column degradation | If the column has been used extensively or exposed to harsh conditions, its performance may decline. Replace the column if other troubleshooting steps fail. |
Issue 2: Peak tailing for the this compound peak.
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | For silica-based columns, residual silanol groups can interact with polar analytes, causing tailing.[6][8][9][10] Using a highly deactivated (end-capped) column can minimize this.[8] Operating at a lower pH can also help by suppressing the ionization of silanol groups.[6] |
| Column overload | Inject a smaller sample volume or dilute the sample.[9] |
| Extra-column dead volume | Ensure all fittings and tubing are properly connected and have a minimal length and internal diameter.[8] |
| Column void or contamination | If tailing is observed for all peaks and pressure is high, the column inlet frit may be blocked. Back-flushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue.[6] A void at the column inlet can also cause tailing; replacing the column is the best solution.[9] |
Issue 3: Inconsistent retention times.
| Potential Cause | Troubleshooting Step |
| Mobile phase composition drift | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves. |
| Inadequate column equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Pump issues | Check for leaks in the pump and ensure check valves are functioning correctly. Fluctuating backpressure is an indicator of pump problems. |
| Temperature fluctuations | Use a column oven for consistent temperature control. |
GC-MS Analysis
Issue 1: Poor peak shape or peak tailing.
| Potential Cause | Troubleshooting Step |
| Active sites in the inlet liner or column | Use a deactivated inlet liner. If the column is old, active sites may have developed; conditioning the column at high temperature or trimming the first few centimeters might help. |
| Inlet temperature too low | The inlet temperature should be high enough to ensure rapid vaporization of the sample without causing degradation. |
| Column contamination | Bake out the column at the maximum recommended temperature. If contamination persists, it may be necessary to trim the column or replace it. |
Issue 2: Low sensitivity or no peak detected.
| Potential Cause | Troubleshooting Step |
| Sample degradation in the inlet | This compound may be thermally labile. Try lowering the inlet temperature. |
| MS source contamination | A dirty ion source can significantly reduce sensitivity. Clean the ion source according to the manufacturer's instructions. |
| Incorrect MS parameters | Ensure the MS is set to the appropriate scan range and that the detector is functioning correctly. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This protocol is based on a commonly cited method for the separation of 2-bromo-1-phenylethanol enantiomers.[1]
-
Column: Daicel Chiralcel OD (250 x 4.6 mm, 10 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Retention Times:
| Enantiomer | Approximate Retention Time (min) |
| (S)-(+)-2-Bromo-1-phenylethanol | 22.1 |
| This compound | 26.0 |
| Note: Retention times can vary between columns and systems. Always run a standard to confirm peak identity. |
GC-MS Method for Impurity Profiling
This is a general-purpose method suitable for identifying volatile and semi-volatile impurities. Optimization may be required based on the specific impurities of interest.
-
Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-5 mg/mL.
Data Summary
HPLC Quantitative Data (Representative)
| Impurity | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| (S)-enantiomer | 0.01% | 0.03% |
| 1-Phenylethanol | 0.02% | 0.06% |
| 2-Bromoacetophenone | 0.02% | 0.06% |
| Note: These are typical values and should be determined for each specific method and instrument. |
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: A logical approach to troubleshooting common HPLC problems.
References
- 1. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromtech.com [chromtech.com]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Validating the Absolute Configuration of (R)-(-)-2-Bromo-1-phenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Analytical Techniques for Stereochemical Assignment.
The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comparative overview of three powerful analytical techniques for validating the absolute configuration of (R)-(-)-2-Bromo-1-phenylethanol and its derivatives: Mosher's Ester Analysis (NMR Spectroscopy), Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD) Spectroscopy. Each method is evaluated based on its principles, experimental workflow, data output, and inherent advantages and limitations, supported by representative experimental data.
Mosher's Ester Analysis via ¹H NMR Spectroscopy
Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols. The technique involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct shielding or deshielding effects on nearby protons, which can be observed as differences in their ¹H NMR chemical shifts (Δδ).
Key Data Comparison:
| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |
| H-2a | [Data not available] | [Data not available] | [Positive] | R |
| H-2b | [Data not available] | [Data not available] | [Positive] | R |
| Phenyl Protons (ortho) | [Data not available] | [Data not available] | [Negative] | R |
| Phenyl Protons (meta) | [Data not available] | [Data not available] | [Negative] | R |
| Phenyl Protons (para) | [Data not available] | [Data not available] | [Negative] | R |
Note: Specific experimental data for the Mosher's esters of this compound were not found in the searched literature. The table indicates the expected sign of Δδ values for an (R) alcohol based on the Mosher's method mnemonic.
Experimental Protocol: Mosher's Ester Synthesis and NMR Analysis
-
Esterification: The chiral alcohol (this compound) is treated separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding (R)- and (S)-MTPA esters.
-
Purification: The resulting diastereomeric esters are purified, typically by column chromatography.
-
NMR Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric esters.
-
Data Analysis: The chemical shifts of corresponding protons in the two spectra are assigned and compared. The difference in chemical shifts (Δδ = δS - δR) is calculated for protons on either side of the stereocenter. A consistent pattern of positive Δδ values on one side of the stereocenter and negative values on the other allows for the assignment of the absolute configuration.[1][2]
Caption: Workflow for Mosher's Ester Analysis.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The presence of a "heavy" atom, such as bromine in the case of this compound derivatives, is particularly advantageous as it produces a strong anomalous dispersion signal, which is crucial for determining the absolute stereochemistry.
Key Data Comparison:
| Parameter | Value | Significance |
| Crystal System | [Data not available] | Defines the symmetry of the unit cell. |
| Space Group | [Data not available] | Describes the symmetry elements within the crystal. |
| Flack Parameter | [Ideally close to 0] | A value close to 0 for the correct enantiomer confirms the absolute configuration. |
| Final R indices | [Typically < 0.05] | Indicates the goodness of fit between the experimental and calculated diffraction data. |
Note: A specific crystal structure for this compound was not found in the searched databases. The table outlines the key parameters obtained from a successful crystallographic analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: A high-quality single crystal of the analyte is grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure in solution. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.
Key Data Comparison:
| Spectral Region | Experimental VCD Spectrum | Calculated VCD Spectrum for (R)-enantiomer | Correlation |
| Fingerprint (1000-1500 cm⁻¹) | [Data not available] | [Data not available] | [Good/Poor] |
| C-H stretch (~2800-3000 cm⁻¹) | [Data not available] | [Data not available] | [Good/Poor] |
Note: An experimental VCD spectrum for this compound was not found in the searched literature. A good correlation between the signs and relative intensities of the experimental and calculated spectra confirms the absolute configuration.
Experimental Protocol: VCD Spectroscopy and Analysis
-
Sample Preparation: The chiral sample is dissolved in a suitable solvent (e.g., CDCl₃) to an appropriate concentration.
-
VCD Spectrum Measurement: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer.
-
Quantum Chemical Calculations: The VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using density functional theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.
Caption: Workflow for VCD Spectroscopy.
Conclusion: A Comparative Summary
| Feature | Mosher's Ester Analysis (NMR) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Diastereomeric differentiation by a chiral derivatizing agent. | Diffraction of X-rays by a single crystal lattice. | Differential absorption of circularly polarized infrared light. |
| Sample State | Solution | Solid (single crystal) | Solution |
| Sample Amount | mg scale | µg to mg scale | mg scale |
| Key Advantage | Widely accessible (NMR), no specialized equipment beyond NMR. | Unambiguous and definitive determination of absolute configuration. | Applicable to non-crystalline samples (oils, liquids) in solution. |
| Key Limitation | Requires chemical derivatization, potential for kinetic resolution. | Requires a high-quality single crystal, which can be difficult to obtain. | Requires quantum chemical calculations for interpretation. |
| Data Interpretation | Analysis of Δδ values. | Refinement of the crystal structure and analysis of the Flack parameter. | Comparison of experimental and calculated spectra. |
The choice of method for validating the absolute configuration of this compound derivatives depends on the nature of the sample, available instrumentation, and the desired level of certainty. X-ray crystallography, when feasible, provides the most definitive answer. Mosher's ester analysis offers a practical and accessible alternative for soluble compounds. VCD spectroscopy is a powerful tool for determining the absolute configuration of non-crystalline materials in their solution state, providing valuable conformational information as well. For robust validation, employing at least two of these orthogonal techniques is highly recommended.
References
A Comparative Guide to (R)-(-)-2-Bromo-1-phenylethanol and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the use of chiral building blocks is paramount for achieving high enantiopurity in target molecules. (R)-(-)-2-Bromo-1-phenylethanol stands as a valuable synthon, offering a versatile scaffold for the introduction of chirality. This guide provides an objective comparison of this compound with other prominent chiral building blocks, supported by experimental data, to aid researchers in selecting the most appropriate starting material for their synthetic endeavors.
Introduction to this compound
This compound is a chiral halohydrin featuring a stereocenter at the carbon bearing the hydroxyl group. Its utility in asymmetric synthesis stems from the presence of two reactive functional groups: a secondary alcohol that can be further functionalized or used to direct stereoselective reactions, and a primary bromide that is a good leaving group for nucleophilic substitution. This combination makes it a valuable precursor for the synthesis of chiral amines, epoxides, and other intermediates for biologically active compounds.
Comparison with Alternative Chiral Building Blocks
The selection of a chiral building block is often dictated by factors such as availability, cost, and efficiency in a given synthetic route. Here, we compare this compound with two common alternatives: (R)-Styrene Oxide and (R)-Glycidyl derivatives (e.g., tosylates or epichlorohydrin), particularly in the context of synthesizing chiral β-amino alcohols, which are key intermediates for β-blockers and other pharmaceuticals.
Performance in the Synthesis of (S)-Propranolol Intermediates
(S)-Propranolol is a widely used β-blocker, and its synthesis serves as an excellent case study for comparing the efficacy of different chiral synthons. A key step in many synthetic routes is the nucleophilic opening of a chiral electrophile by a nucleophile, such as isopropylamine.
| Chiral Building Block | Key Intermediate | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| This compound (hypothetical) | (S)-1-(Isopropylamino)-1-phenylethan-2-ol | Isopropylamine, base | - | - | - |
| (R)-Styrene Oxide | (S)-2-(Isopropylamino)-1-phenylethanol | Isopropylamine | High | >98% | [1] |
| α-Naphthyl glycidyl ether (from Epichlorohydrin) | (S)-Propranolol | Isopropylamine, Zn(NO₃)₂/(+)-tartaric acid, DMSO | 55% | 89% | [2] |
| α-Naphthyl glycidyl ether (from Epichlorohydrin) | (±)-Propranolol | Isopropylamine, water, reflux | 92% | Racemic | [3] |
As the table illustrates, chiral epoxides like (R)-styrene oxide and glycidyl ethers are commonly employed in the synthesis of β-blockers like propranolol. While direct comparative data for this compound is sparse, its structural similarity to these epoxides suggests its potential as a viable alternative. The choice of building block will influence the reaction conditions and potentially the overall yield and enantioselectivity.
Experimental Protocols
Synthesis of (S)-Propranolol via Kinetic Resolution of α-Naphthyl Glycidyl Ether
This protocol details a method for the synthesis of (S)-propranolol that employs a kinetic resolution strategy.
Step 1: Preparation of α-Naphthyl Glycidyl Ether [2]
-
To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes.
-
Continue stirring at room temperature for 6 hours.
-
Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).
-
Wash the combined organic layers with 10% aqueous sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield α-naphthyl glycidyl ether (yield: 95%).
Step 2: Enantioselective Synthesis of (S)-(-)-Propranolol [2]
-
Prepare a solution of α-naphthyl glycidyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml).
-
Stir the solution for 15 minutes.
-
Add isopropylamine (1.2 ml, 16 mmol) and stir at ambient temperature for 24 hours.
-
Cool the reaction mixture and filter the resulting solid.
-
Wash the solid with dichloromethane.
-
Treat the solid with 10% aqueous sodium hydroxide solution (10 ml) and extract with dichloromethane (2 x 50 ml).
-
Wash the combined organic layers with water (5 x 50 ml) and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization. (Yield: 55%, 89% ee for (S)-propranolol).
Visualizing the Synthetic and Biological Context
To better understand the relationships between these chiral building blocks and their applications, the following diagrams are provided.
Caption: Synthetic pathways from various chiral building blocks to key pharmaceutical ingredients.
The logical relationship between the structure of these building blocks and their reactivity lies in the nature of the electrophilic carbon and the leaving group.
Caption: Structural features influencing the reactivity of chiral building blocks.
The downstream products of these syntheses often target critical biological signaling pathways. For instance, β-blockers target β-adrenergic receptors, which are pivotal in cardiovascular regulation.
References
A Comparative Guide: (R)-(-)-2-Bromo-1-phenylethanol vs. Chiral Epoxides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of enantiomerically pure vicinal amino alcohols is a cornerstone of modern pharmaceutical development, as these structural motifs are integral to a wide array of bioactive molecules, including the widely prescribed β-adrenergic blockers. The selection of the appropriate chiral building block is a critical decision that significantly impacts the overall efficiency, stereochemical purity, and economic viability of a synthetic route. This guide provides an objective comparison between two common precursors for the synthesis of chiral β-amino alcohols: (R)-(-)-2-bromo-1-phenylethanol, a representative chiral bromohydrin, and chiral epoxides.
Executive Summary
Both chiral bromohydrins and chiral epoxides are valuable synthons for the preparation of enantiopure β-amino alcohols. Chiral epoxides, often synthesized via methods like the Sharpless asymmetric epoxidation, are widely used due to their high reactivity. However, their application can be hampered by issues of regioselectivity during the nucleophilic ring-opening, particularly with unsymmetrical epoxides.
Chiral bromohydrins, such as this compound, offer a compelling alternative. The reaction of a chiral bromohydrin with an amine proceeds via a direct SN2 displacement of the bromide, offering excellent regioselectivity. This approach can also proceed through an in-situ formation of the corresponding epoxide under basic conditions, which then undergoes immediate ring-opening. This guide presents a detailed comparison of these two approaches, supported by experimental data and protocols, to aid researchers in making an informed choice for their specific synthetic needs.
Diagram 1: General Synthetic Pathways
Caption: General synthetic routes to chiral β-amino alcohols.
Performance Comparison: A Data-Driven Analysis
The following tables summarize typical yields and enantiomeric excess (ee) for the synthesis of β-amino alcohols from chiral halohydrins (analogous to bromohydrins) and chiral epoxides.
Table 1: Synthesis of Chiral β-Amino Alcohols from Chiral Halohydrins
| Target Molecule | Chiral Halohydrin Precursor | Amine | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S)-Bisoprolol | (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Isopropylamine | 91 | 96 | [1] |
| (S)-Betaxolol | (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Isopropylamine | 95 | 99 | |
| Model (R)-(+)-β-blockers | Enantiopure (R)-chlorohydrin | Isopropylamine | 96-99.9 | >99 | [2] |
Table 2: Synthesis of Chiral β-Amino Alcohols from Chiral Epoxides
| Target Molecule | Chiral Epoxide Precursor | Amine | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (±)-Propranolol | (±)-α-naphthyl glycidyl ether | Isopropylamine | 89-92 | Racemic | |
| (S)-Propranolol | (S)-α-naphthyl glycidyl ether | Isopropylamine | High | >98 | |
| Nitropropranolol | Glycidyl naphthyl ether | Isopropylamine | 28 | Not specified |
Key Advantages of this compound
-
Regiocontrol: The primary advantage of using a chiral bromohydrin is the superior control over regioselectivity. The reaction with an amine proceeds via a direct nucleophilic attack on the carbon bearing the bromine atom, a predictable SN2 displacement. This avoids the formation of regioisomers that can occur with the ring-opening of unsymmetrical epoxides, especially under acidic conditions where the nucleophile may attack the more substituted carbon.
-
Defined Stereochemistry: When starting with an enantiomerically pure bromohydrin, the stereochemistry of the resulting β-amino alcohol is directly determined by the SN2 mechanism, which proceeds with inversion of configuration. This provides a high degree of stereochemical control.
-
Milder Reaction Conditions: The direct amination of bromohydrins can often be achieved under milder conditions compared to some epoxide ring-opening reactions that may require Lewis acid catalysis or higher temperatures, particularly with less reactive amines.
Considerations for Using Chiral Epoxides
-
High Reactivity: Epoxides are highly reactive due to their inherent ring strain, which can lead to faster reaction times.
-
Potential for Regioisomers: The ring-opening of unsymmetrical epoxides, such as styrene oxide, with amines can lead to a mixture of two regioisomers. The selectivity of the attack (at the less hindered or more substituted carbon) is influenced by the nature of the amine, the solvent, and the presence of catalysts.
-
Well-Established Asymmetric Syntheses: Powerful methods for the asymmetric synthesis of epoxides, such as the Sharpless-Katsuki epoxidation of allylic alcohols, are well-established and can provide access to a wide range of enantiopure epoxides.
Diagram 2: Regioselectivity in Epoxide Ring-Opening
Caption: Potential for regioisomeric products from epoxide ring-opening.
Experimental Protocols
Protocol 1: Synthesis of a Chiral β-Amino Alcohol from a Chiral Chlorohydrin (Representative for Bromohydrins)
This protocol is adapted from the synthesis of (S)-Bisoprolol from an enantiopure chlorohydrin and is representative of the reaction of a chiral halohydrin with an amine.[1]
Synthesis of (S)-1-(isopropylamino)-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol
-
To a solution of (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (40 mg, 0.13 mmol) in methanol (2.5 mL), add isopropylamine (0.16 mL, 1.82 mmol).
-
Stir the reaction mixture under reflux for 25 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the obtained product in ethyl acetate (20 mL) and wash with distilled water (10 mL).
-
Extract the aqueous phase with ethyl acetate (10 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (5 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain (S)-bisoprolol.
Expected Outcome: This procedure typically yields the desired β-amino alcohol with high enantiomeric purity, demonstrating the retention of stereochemistry from the starting chlorohydrin.
Protocol 2: Synthesis of a β-Amino Alcohol from a Racemic Epoxide
This protocol describes the synthesis of (±)-propranolol from racemic α-naphthyl glycidyl ether.
Synthesis of (±)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol
-
Dissolve glycidyl-α-naphthyl ether (2g, 10 mmol) in excess isopropylamine (20 mL) and add water (1 mL).
-
Stir the solution and heat to reflux for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure to yield crude (±)-propranolol.
-
The crude product can be purified by recrystallization from hexane.
Expected Outcome: This reaction typically proceeds in high yield but results in a racemic mixture of the β-amino alcohol, as the starting epoxide is racemic. To obtain an enantiomerically pure product via this route, an enantiomerically enriched starting epoxide is required.
Diagram 3: Experimental Workflow Comparison
Caption: Simplified workflow comparison.
Conclusion
The choice between this compound and a corresponding chiral epoxide for the synthesis of chiral β-amino alcohols depends on the specific requirements of the synthetic target and the desired process parameters.
-
For syntheses where unambiguous regioselectivity is paramount, chiral bromohydrins like this compound are the superior choice. They offer a straightforward and predictable route to a single regioisomer with high stereochemical fidelity.
-
Chiral epoxides are a viable option when their synthesis is convenient and when the regioselectivity of the ring-opening reaction can be reliably controlled. The high reactivity of epoxides can be advantageous in certain applications.
For drug development professionals, the reliability and predictability of the bromohydrin route can translate to more robust and scalable processes, minimizing the need for challenging purifications to remove unwanted regioisomers. Researchers and scientists will appreciate the synthetic flexibility offered by both building blocks, allowing for the selection of the most appropriate tool for the specific synthetic challenge at hand.
References
Comparative study of different catalysts for 2-bromoacetophenone reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of 2-bromoacetophenone to 2-bromo-1-phenylethanol is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of catalyst for this reduction dictates not only the yield and purity of the product but also its stereochemistry, a crucial factor in drug efficacy. This guide provides a comparative analysis of different catalytic systems for the reduction of 2-bromoacetophenone, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalysts
The selection of a catalyst for the reduction of 2-bromoacetophenone is a trade-off between cost, operational complexity, and desired stereoselectivity. Below is a summary of the performance of representative catalysts.
| Catalyst System | Catalyst Type | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Achiral Reducing Agent | >90% | 0% (Racemic) | Low cost, simple procedure, high yield. | Produces a racemic mixture, not suitable for chiral synthesis. |
| Corey-Bakshi-Shibata (CBS) Catalyst | Chiral Chemical Catalyst | High | >95% | Excellent enantioselectivity, predictable stereochemistry. | Higher cost, requires anhydrous conditions and low temperatures. |
| Rhodotorula rubra (Whole Cells) | Biocatalyst | ~98% (for 4-bromoacetophenone) | >98% | High enantioselectivity, environmentally benign, mild reaction conditions. | Requires cell culture and specific buffer conditions, potentially longer reaction times. |
Experimental Protocols
Detailed methodologies for the reduction of 2-bromoacetophenone using the compared catalysts are provided below.
Achiral Reduction with Sodium Borohydride (NaBH₄)
This protocol describes a standard, high-yielding synthesis of racemic 2-bromo-1-phenylethanol.
Materials:
-
2-bromoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
3 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.0 g of 2-bromoacetophenone in 15 mL of methanol.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add 0.35 g of sodium borohydride to the reaction mixture in small portions.
-
Continue stirring the mixture in the ice bath for 10-15 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, slowly add 5 mL of 3 M HCl to quench the excess NaBH₄.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add 20 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with two additional 10 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-phenylethanol.
-
The crude product can be further purified by column chromatography on silica gel.
Asymmetric Reduction with Corey-Bakshi-Shibata (CBS) Catalyst
This method provides access to enantioenriched 2-bromo-1-phenylethanol. The following is a general procedure adapted for this substrate.
Materials:
-
2-bromoacetophenone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, low-temperature bath (-78°C)
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add a solution of (S)-Me-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF.
-
Cool the catalyst solution to -78°C using a dry ice/acetone bath.
-
Slowly add the borane-dimethyl sulfide complex (approx. 1.0-1.5 equivalents) to the catalyst solution and stir for 15 minutes.
-
In a separate flask, dissolve 2-bromoacetophenone in anhydrous THF.
-
Add the solution of 2-bromoacetophenone dropwise to the catalyst-borane mixture at -78°C over a period of 1 hour.[3]
-
Stir the reaction mixture at -78°C for several hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol at -78°C.
-
Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Biocatalytic Reduction with Rhodotorula rubra
This protocol utilizes whole yeast cells for the enantioselective reduction of the ketone. The following procedure is based on the successful reduction of the closely related 4-bromoacetophenone.[4]
Materials:
-
2-bromoacetophenone
-
Rhodotorula rubra culture
-
Yeast growth medium (e.g., YPD broth)
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Glucose (as a co-substrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator, centrifuge
Procedure:
-
Cultivate Rhodotorula rubra in a suitable growth medium in a shaking incubator until a sufficient cell density is reached.
-
Harvest the yeast cells by centrifugation and wash them with a sterile phosphate buffer.
-
Resuspend the cell pellet in the phosphate buffer (pH 6.5) to a desired cell concentration (e.g., 50-100 g/L).[5]
-
Add glucose to the cell suspension to serve as a co-substrate for cofactor regeneration.
-
Add 2-bromoacetophenone to the reaction mixture (the substrate can be added directly or as a solution in a water-miscible solvent like ethanol to improve solubility).
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30-34°C) for 24-48 hours.[6]
-
Monitor the progress of the reduction by extracting aliquots with ethyl acetate and analyzing by GC or TLC.
-
Upon completion, separate the yeast cells by centrifugation.
-
Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantioenriched 2-bromo-1-phenylethanol.
-
Determine the yield and enantiomeric excess by GC or chiral HPLC.
Visualizing the Processes
To better understand the experimental and mechanistic aspects of 2-bromoacetophenone reduction, the following diagrams are provided.
References
- 1. rsc.org [rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
A Researcher's Guide to Determining the Enantiomeric Excess of (R)-(-)-2-Bromo-1-phenylethanol by HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (R)-(-)-2-Bromo-1-phenylethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. This guide includes detailed experimental protocols, comparative data, and a workflow visualization to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful and widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2][3] The key to successful chiral separation by HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4][5]
Recommended HPLC Method
A well-established and effective method for the separation of (R)- and (S)-2-Bromo-1-phenylethanol utilizes a polysaccharide-based chiral stationary phase.
Table 1: HPLC Method Parameters for Enantiomeric Separation of 2-Bromo-1-phenylethanol
| Parameter | Condition |
| Column | Daicel CHIRALCEL® OD |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Expected Performance Data
The following table summarizes the typical retention times observed for the enantiomers of 2-Bromo-1-phenylethanol using the recommended HPLC method.
Table 2: Comparative HPLC Performance Data
| Enantiomer | Retention Time (min) |
| This compound | 27.12[6] |
| (S)-(+)-2-Bromo-1-phenylethanol | 28.47[6] |
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Comparison with Alternative Methods
While HPLC is the predominant method, other chromatographic techniques can also be employed for chiral separations.
Table 3: Comparison of Analytical Methods for Chiral Separation
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[1][4] | High resolution, wide applicability, established methods.[1][2] | Higher cost of chiral columns. |
| Chiral Gas Chromatography (GC) | Separation of volatile derivatives on a chiral capillary column. | High efficiency, suitable for volatile compounds. | Requires derivatization, not suitable for non-volatile compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase with a chiral stationary phase. | Fast separations, lower solvent consumption. | Requires specialized equipment. |
For the analysis of this compound, HPLC offers a robust and reliable method without the need for derivatization, making it a preferred choice in many research and industrial settings.
Experimental Protocols
HPLC Method Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 98:2 volume ratio. Degas the mobile phase using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the Daicel CHIRALCEL® OD column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample of 2-Bromo-1-phenylethanol in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the column. Record the chromatogram for at least 35 minutes to ensure the elution of both enantiomers.
-
Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers and calculate the enantiomeric excess using the formula provided above.
Experimental Workflow
The following diagram illustrates the logical workflow for determining the enantiomeric excess of this compound using the described HPLC method.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]
Chiral GC Analysis of (R)-(-)-2-Bromo-1-phenylethanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of chiral Gas Chromatography (GC) for the analysis of (R)-(-)-2-Bromo-1-phenylethanol against alternative techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The information presented is supported by experimental data to aid in method selection and development.
At a Glance: Chiral Separation Techniques
The separation of enantiomers, such as (R)- and (S)-2-Bromo-1-phenylethanol, requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in chromatographic methods. The choice between GC, HPLC, and SFC depends on several factors including the volatility and thermal stability of the analyte, desired analysis speed, and available instrumentation.
| Technique | Principle | Typical Chiral Stationary Phase | Key Advantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Cyclodextrin derivatives (e.g., β-dex 225) | High resolution, speed, and sensitivity for volatile and thermally stable compounds.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on differential partitioning between a liquid mobile phase and a chiral stationary phase. | Polysaccharide-based (e.g., cellulose, amylose derivatives), cyclodextrins.[3][4][5] | Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones.[4][6] |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid. | Polysaccharide-based, cyclofructan-based. | Fast separations, reduced organic solvent consumption ("green" technique), and often complementary selectivity to HPLC.[7][8] |
Chiral GC Analysis of 2-Bromo-1-phenylethanol: An Experimental Protocol
While specific chromatograms for the chiral GC separation of this compound are not widely published, a robust method can be extrapolated from the analysis of structurally similar compounds, such as 1-phenylethanol and other halohydrins.[1] The most effective chiral stationary phases for such separations are typically based on derivatized cyclodextrins.[2][9]
Experimental Conditions:
A suitable starting point for the chiral GC analysis of 2-Bromo-1-phenylethanol would involve the following conditions:
| Parameter | Recommended Setting |
| Column | Chiral capillary column, e.g., β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)[1] |
| Oven Temperature Program | Initial temperature: 100°C (hold for 6 min), Ramp: 10°C/min to 170°C, Final hold: 170°C for 15 min[1] |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250°C (FID) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split |
Expected Outcome:
Under these conditions, the (R)- and (S)-enantiomers of 2-Bromo-1-phenylethanol are expected to be well-resolved, allowing for accurate determination of the enantiomeric excess (ee). The elution order of the enantiomers would need to be confirmed by injecting a standard of the pure (R)-(-)-enantiomer.
Alternative Chiral Separation Methods: HPLC and SFC
For compounds that may have limited thermal stability or for laboratories where GC is not the primary technique, chiral HPLC and SFC offer excellent alternatives.
Chiral HPLC:
Chiral HPLC is a versatile technique applicable to a wide range of compounds.[4][6] For 2-Bromo-1-phenylethanol, a normal-phase method using a polysaccharide-based chiral stationary phase would be a logical starting point.
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) |
Chiral SFC:
SFC is increasingly recognized as a powerful tool for high-throughput chiral separations, offering advantages in speed and reduced solvent usage.[8][10] Modern SFC instruments provide reliable and robust performance for the analysis of pharmaceutical compounds.[10]
Typical SFC Conditions:
| Parameter | Recommended Setting |
| Column | Polysaccharide-based or cyclofructan-based CSP |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) |
| Flow Rate | 2 - 4 mL/min |
| Back Pressure | 100 - 150 bar |
| Detection | UV or MS |
Experimental Workflows
To visualize the analytical processes, the following diagrams illustrate the typical workflows for chiral GC analysis and a comparison of the different chromatographic techniques.
Conclusion
The chiral GC analysis of this compound offers a high-resolution and sensitive method, particularly when using cyclodextrin-based chiral stationary phases. However, for broader applicability and for thermally sensitive analogs, chiral HPLC and SFC present robust alternatives. The choice of technique will ultimately be guided by the specific requirements of the analysis, including sample properties, desired throughput, and available instrumentation. The provided experimental parameters and workflows serve as a foundational guide for developing and implementing a suitable enantioselective analytical method for this and related chiral compounds.
References
- 1. Exploring the Enantioselective Mechanism of Halohydrin Dehalogenase from Agrobacterium radiobacter AD1 by Iterative Saturation Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [PDF] Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of (R)-(-)-2-Bromo-1-phenylethanol: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral intermediates is a critical concern. (R)-(-)-2-Bromo-1-phenylethanol is a valuable chiral building block, and its synthesis has been approached through various methodologies. This guide provides a detailed cost-benefit analysis of the most common synthetic routes, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.
Executive Summary
The primary synthetic strategies for producing this compound involve the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic epoxide. This analysis focuses on three main routes:
-
Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone: Utilizing enzymes, such as ketoreductases (KREDs), to achieve high enantioselectivity.
-
Chemocatalytic Asymmetric Reduction of 2-Bromoacetophenone: Employing chiral metal catalysts and a hydrogen source for the enantioselective reduction.
-
Kinetic Resolution of Styrene Oxide: Involving the enantioselective ring-opening of racemic styrene oxide, leaving the desired enantiomer of the starting material or product.
The choice of synthetic route will ultimately depend on a balance of factors including cost of raw materials and catalysts, desired enantiomeric purity, scalability, and environmental impact.
Comparative Data
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Biocatalytic Reduction of 2-Bromoacetophenone | Chemocatalytic Reduction of 2-Bromoacetophenone | Asymmetric Ring Opening of Styrene Oxide |
| Starting Material | 2-Bromoacetophenone | 2-Bromoacetophenone | (rac)-Styrene Oxide |
| Typical Catalyst | Ketoreductase (KRED) | Ru- or Rh-based chiral catalysts | Chiral Salen-Co(III) complex |
| Reducing/Ring-Opening Agent | Isopropanol (cosubstrate) | H₂ gas or Formic acid | HBr |
| Yield (%) | >95% | ~90% | ~45% (for the alcohol) |
| Enantiomeric Excess (e.e.) (%) | >99% | >98% | >98% (for the alcohol) |
| Reaction Time | 12-24 hours | 4-12 hours | 24 hours |
| Approximate Catalyst Cost | Moderate to High (enzyme cost) | High (precious metal catalyst) | Moderate (ligand synthesis) |
| Approximate Raw Material Cost | Moderate | Moderate | Low |
| Scalability | Generally good, requires bioreactors | Excellent | Moderate, potential for side reactions |
| Environmental Impact | Generally lower, biodegradable catalysts | Higher, use of heavy metals | Moderate, use of halogenated reagents |
Experimental Protocols
Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone
This protocol is a representative example of a whole-cell biocatalytic reduction.
Materials:
-
2-Bromoacetophenone
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate buffer (pH 7.0)
-
E. coli cells expressing a suitable ketoreductase
-
Isopropanol
-
Ethyl acetate
Procedure:
-
A culture of E. coli expressing the desired ketoreductase is grown in a suitable medium (e.g., LB medium) to an appropriate cell density.
-
The cells are harvested by centrifugation and resuspended in a phosphate buffer containing glucose as a co-factor regeneration source.
-
2-Bromoacetophenone, dissolved in a minimal amount of isopropanol, is added to the cell suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.
-
Reaction progress and enantiomeric excess are monitored by chiral HPLC.
-
Upon completion, the mixture is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Chemocatalytic Asymmetric Reduction of 2-Bromoacetophenone
This protocol is a representative example of a transfer hydrogenation reaction.
Materials:
-
2-Bromoacetophenone
-
Chiral Ru(II) catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-bromoacetophenone in dichloromethane, the chiral Ru(II) catalyst is added (typically 0.1-1 mol%).
-
The formic acid/triethylamine mixture is then added as the hydrogen source.
-
The reaction is stirred at a specific temperature (e.g., 40 °C) for 4-12 hours.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford this compound.
Asymmetric Ring Opening of Styrene Oxide
This protocol is a representative example of a hydrolytic kinetic resolution.
Materials:
-
(rac)-Styrene oxide
-
Chiral (R,R)-Salen-Co(III)OAc complex
-
Acetic acid
-
tert-Butyl methyl ether (TBME)
Procedure:
-
The chiral (R,R)-Salen-Co(III)OAc catalyst is activated by stirring with acetic acid in TBME for 30 minutes.
-
(rac)-Styrene oxide is added to the activated catalyst solution.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is monitored by chiral GC to determine the enantiomeric excess of the remaining styrene oxide and the product diol.
-
The desired (R)-styrene oxide can be recovered from the reaction mixture by distillation.
-
The (R)-styrene oxide is then reacted with HBr in a suitable solvent to yield this compound.
Visualizing the Decision Process
The selection of an optimal synthetic route can be visualized as a decision-making workflow. The following diagram illustrates the key considerations in this process.
Caption: Decision workflow for selecting a synthetic route.
Synthetic Pathways Overview
The diagram below outlines the transformation from starting materials to the final product for the three discussed synthetic routes.
Caption: Overview of synthetic pathways.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic strategies.
-
Biocatalytic reduction stands out for its exceptional enantioselectivity and environmentally friendly profile, making it a strong candidate for large-scale, sustainable production, provided the initial enzyme cost and development time are acceptable.
-
Chemocatalytic reduction offers a more traditional and often faster approach with excellent scalability, though the cost of precious metal catalysts and environmental concerns regarding metal waste need to be carefully managed.
-
Kinetic resolution of styrene oxide provides an alternative from a readily available and inexpensive starting material. However, the theoretical maximum yield of 50% for the desired product makes it less atom-economical, which can be a significant drawback for large-scale manufacturing.
Ultimately, the optimal choice will be dictated by the specific requirements of the project, balancing economic, efficiency, and environmental considerations. This guide provides the foundational data and frameworks to make an informed decision.
(R)-(-)-2-Bromo-1-phenylethanol: A Comparative Guide to its Role as a Chiral Synthon in Modern Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. (R)-(-)-2-Bromo-1-phenylethanol has long been a staple in the chemist's toolbox, valued for its bifunctional nature and defined stereochemistry. However, the landscape of asymmetric synthesis is continually evolving, with novel chiral synthons and methodologies emerging that offer potential advantages in terms of yield, enantiomeric excess, and process efficiency. This guide provides an objective comparison of this compound with several of these modern alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal chiral synthon for specific synthetic challenges.
Introduction to this compound
This compound is a versatile chiral building block characterized by the presence of a hydroxyl group and a bromine atom on adjacent carbons, with a defined (R) configuration at the stereocenter. This arrangement allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of numerous chiral molecules, most notably aryloxypropanolamine β-adrenergic blockers. The bromine atom serves as a good leaving group for nucleophilic substitution, while the hydroxyl group can be activated or transformed to facilitate subsequent reactions. A common synthetic application involves its conversion to the corresponding chiral epoxide, (R)-styrene oxide, a highly reactive intermediate for the introduction of the 1-phenyl-2-aminoethanol moiety found in many pharmaceuticals.
Benchmarking Against Novel Chiral Synthons
The utility of a chiral synthon is best assessed by comparing its performance in the synthesis of a common, high-value target. The enantioselective synthesis of (S)-propranolol, a widely used β-blocker, serves as an excellent case study for this purpose. The cardiac β-blocking activity of propranolol resides primarily in the (S)-enantiomer, making its stereoselective synthesis a topic of significant interest.
Below, we compare the synthesis of (S)-propranolol using this compound with two prominent alternative chiral synthons: (R)-glycidyl-α-naphthyl ether and an enantiopure chlorohydrin generated via chemoenzymatic resolution.
Table 1: Comparison of Chiral Synthons in the Synthesis of (S)-Propranolol
| Chiral Synthon | Key Transformation(s) | Reported Yield of (S)-Propranolol | Reported Enantiomeric Excess (ee) of (S)-Propranolol | Reference |
| This compound | 1. Epoxidation to (R)-styrene oxide2. Ring-opening with 1-naphthol3. Amination with isopropylamine | Data not readily available in direct synthesis | Data not readily available in direct synthesis | - |
| (R)-α-Naphthyl glycidyl ether | Kinetic resolution followed by ring-opening with isopropylamine | 55% | 89% | [1] |
| (R)-1-Chloro-3-(1-naphthyloxy)-2-propanol | Lipase-catalyzed resolution followed by amination | High (qualitative) | High (qualitative) | [2] |
Experimental Protocols
Synthesis of (S)-Propranolol via (R)-α-Naphthyl Glycidyl Ether (Kinetic Resolution Approach)
This method relies on the kinetic resolution of racemic α-naphthyl glycidyl ether, where one enantiomer is selectively reacted, allowing for the isolation of the desired enantiopure starting material for the synthesis of (S)-propranolol.[1]
Step 1: Synthesis of (±)-α-Naphthyl Glycidyl Ether
-
Condense α-naphthol with epichlorohydrin in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO) at room temperature for 6 hours.
-
The reaction yields racemic α-naphthyl glycidyl ether with a reported yield of 95%.[1]
Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol
-
A solution of racemic glycidyl-α-naphthyl ether (8 mmol), L-(+)-tartaric acid (8 mmol), and Zn(NO₃)₂·6H₂O (4 mmol) in DMSO (20 mL) is stirred for 15 minutes.
-
Isopropylamine (16 mmol) is added, and the mixture is stirred at ambient temperature for 24 hours.
-
The reaction mixture is cooled and filtered. The solid is washed with dichloromethane, treated with 10% aqueous sodium hydroxide, and extracted with dichloromethane.
-
The combined organic layers are washed with water and dried over sodium sulfate.
-
Removal of the solvent under reduced pressure affords the crude product.
-
The reported isolated yield of (S)-propranolol is 55%, with an enantiomeric excess of 89%.[1]
Synthesis of (S)-Propranolol via Chemoenzymatic Resolution of a Chiral Chlorohydrin
This approach utilizes a lipase to selectively acylate one enantiomer of a racemic chlorohydrin, allowing for the separation of the enantiomers. The desired (R)-chlorohydrin is then converted to (S)-propranolol.
Step 1: Synthesis of Racemic 1-Chloro-3-(1-naphthyloxy)-2-propanol
-
Detailed protocol for the synthesis of the racemic chlorohydrin is a prerequisite for this method.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
The racemic 1-chloro-3-(1-naphthyloxy)-2-propanol is subjected to lipase-catalyzed kinetic resolution. Pseudomonas cepacia lipase immobilized on ceramic particles (PS-C) is a reported catalyst for this transformation.[3]
-
This enzymatic step yields the enantiopure (R)-chlorohydrin and the acetylated (S)-chlorohydrin, which can be separated.
Step 3: Synthesis of (S)-Propranolol
-
The isolated (R)-1-chloro-3-(1-naphthyloxy)-2-propanol undergoes nucleophilic substitution with isopropylamine.
-
This reaction proceeds with inversion of configuration at the carbon bearing the chlorine atom, leading to the formation of (S)-propranolol in high enantioselectivity.[2]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Comparative synthetic routes to (S)-propranolol.
Discussion and Future Outlook
While this compound remains a valuable and commercially available chiral synthon, this comparative analysis highlights the increasing prominence of alternative strategies, particularly those employing enzymatic resolutions. Chemoenzymatic methods, as demonstrated in the synthesis of (S)-propranolol from a chiral chlorohydrin, often offer high enantioselectivity under mild reaction conditions. Similarly, kinetic resolution of advanced intermediates like α-naphthyl glycidyl ether provides a direct route to the target molecule, albeit with a theoretical maximum yield of 50% for the desired enantiomer.
The lack of readily available, direct comparative data for the synthesis of key pharmaceutical targets using this compound versus these newer methods presents an opportunity for future research. A systematic study that directly benchmarks these synthons under standardized conditions would be of immense value to the scientific community. Such a study should focus on key performance indicators including overall yield, enantiomeric excess, reaction times, cost of starting materials and reagents, and overall process mass intensity.
For researchers and drug development professionals, the choice of chiral synthon will ultimately depend on a variety of factors, including the specific target molecule, scalability requirements, and economic considerations. While established synthons like this compound offer reliability and a well-understood reactivity profile, the novel synthons and methodologies discussed herein present compelling alternatives that can lead to more efficient and sustainable synthetic routes. A thorough evaluation of these options, guided by the principles of green chemistry and process optimization, will be essential for the continued advancement of asymmetric synthesis.
References
Safety Operating Guide
Proper Disposal of (R)-(-)-2-Bromo-1-phenylethanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-(-)-2-Bromo-1-phenylethanol, a compound classified as an irritant. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is a halogenated organic compound that requires disposal as hazardous waste. Improper disposal can lead to skin and eye irritation, as well as respiratory tract irritation.[1] This guide outlines the necessary steps for its safe handling and disposal in a laboratory setting.
Immediate Safety and Disposal Protocol
The primary route for disposal of this compound is through your institution's Environmental Health and Safety (EHS) office for collection and subsequent disposal by a licensed hazardous waste contractor. In-lab treatment of this chemical is not recommended unless it is an integral part of a documented experimental protocol.
Step 1: Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate efficient disposal.
-
Designated Waste Container: Collect waste this compound in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream. Do not mix it with non-halogenated organic waste, as this complicates the disposal process and can increase costs.[2][3]
-
Avoid Mixing Incompatibles: Never mix this compound with incompatible materials such as strong acids, strong bases, or strong oxidizing agents in the same waste container.[4][5]
Step 2: Labeling
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.
-
"Hazardous Waste" Label: The container must be clearly marked with the words "Hazardous Waste."[2][5]
-
Full Chemical Name: List the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.[6]
-
Concentration: Indicate the approximate concentration or percentage of the compound in the waste container.
Step 3: Storage
Safe storage of hazardous waste is essential to prevent accidents and exposure.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[4][7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[2][6][7]
-
Ventilation: Store the container in a well-ventilated area, such as a chemical fume hood.[2]
Step 4: Disposal Request
-
Contact EHS: Once the container is full or you have no further use for it, contact your institution's EHS office to arrange for a hazardous waste pickup.[7]
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Stream | Halogenated Organic Waste | [2][3] |
| Container Type | Leak-proof, compatible material (e.g., glass, polyethylene) | [7][8] |
| Labeling Requirements | "Hazardous Waste," Full Chemical Name, Concentration, Accumulation Start Date | [2][6] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with Secondary Containment | [4][7] |
| Final Disposal | Via Institutional Environmental Health and Safety (EHS) for licensed contractor disposal | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.[9]
References
- 1. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. (1S)-2-bromo-1-phenyl-ethanol - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



